molecular formula C8H6BrN3O B12633271 6-Bromo-2-methoxypyrido[2,3-b]pyrazine

6-Bromo-2-methoxypyrido[2,3-b]pyrazine

Número de catálogo: B12633271
Peso molecular: 240.06 g/mol
Clave InChI: XRWJJVSUACBHNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-2-methoxypyrido[2,3-b]pyrazine is a useful research compound. Its molecular formula is C8H6BrN3O and its molecular weight is 240.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-methoxypyrido[2,3-b]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-methoxypyrido[2,3-b]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C8H6BrN3O

Peso molecular

240.06 g/mol

Nombre IUPAC

6-bromo-2-methoxypyrido[2,3-b]pyrazine

InChI

InChI=1S/C8H6BrN3O/c1-13-7-4-10-8-5(11-7)2-3-6(9)12-8/h2-4H,1H3

Clave InChI

XRWJJVSUACBHNY-UHFFFAOYSA-N

SMILES canónico

COC1=CN=C2C(=N1)C=CC(=N2)Br

Origen del producto

United States
Foundational & Exploratory

Navigating the Spectroscopic Landscape of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine: A Technical Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] In the absence of a publicly available, experimentally verified dataset for this specific molecule, this guide offers a robust, predictive approach to its spectral characterization. By leveraging established principles of NMR spectroscopy and analyzing data from structurally analogous compounds, we present a detailed methodology for researchers, scientists, and drug development professionals to confidently acquire, interpret, and validate the NMR spectra of this and similar pyrido[2,3-b]pyrazine derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for 6-Bromo-2-methoxypyrido[2,3-b]pyrazine. These predictions are derived from the known spectral data of the parent pyrido[2,3-b]pyrazine core and the established substituent effects of the bromo and methoxy groups.[3][4] The analysis of related compounds such as 2-methoxypyrazine and various brominated pyridines provides a strong foundation for these predictions.[5][6]

Table 1: Predicted ¹H NMR Data for 6-Bromo-2-methoxypyrido[2,3-b]pyrazine (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.10 - 8.30Singlet-
H-78.60 - 8.80Doublet2.0 - 2.5
H-88.35 - 8.55Doublet2.0 - 2.5
-OCH₃4.05 - 4.25Singlet-

Table 2: Predicted ¹³C NMR Data for 6-Bromo-2-methoxypyrido[2,3-b]pyrazine (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2158.0 - 162.0
C-3130.0 - 134.0
C-4a145.0 - 149.0
C-6118.0 - 122.0
C-7140.0 - 144.0
C-8135.0 - 139.0
C-8a150.0 - 154.0
-OCH₃53.0 - 57.0

Causality Behind Spectral Predictions

The predicted chemical shifts are influenced by the electronic environment of each nucleus. The nitrogen atoms in the pyrido[2,3-b]pyrazine ring are electron-withdrawing, which generally deshields the adjacent protons and carbons, shifting their signals downfield (to higher ppm values).

  • ¹H NMR: The methoxy group (-OCH₃) at the C-2 position is an electron-donating group, which is expected to shield the protons on the pyrazine ring, particularly H-3. The bromine atom at the C-6 position is electron-withdrawing and will deshield the protons on the pyridine ring, H-7 and H-8. The expected coupling between H-7 and H-8 is a small meta-coupling, typical for protons in such an arrangement on a pyridine ring.

  • ¹³C NMR: The carbon atom directly attached to the electronegative oxygen of the methoxy group (C-2) will be significantly deshielded. Similarly, the carbons adjacent to the ring nitrogens (C-4a and C-8a) will also appear at a lower field. The carbon bearing the bromine atom (C-6) will have its chemical shift influenced by the heavy atom effect. The methyl carbon of the methoxy group will be found at a characteristic upfield position.

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for 6-Bromo-2-methoxypyrido[2,3-b]pyrazine.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg for ¹H NMR and 20-30 mg for ¹³C NMR of high-purity 6-Bromo-2-methoxypyrido[2,3-b]pyrazine.[7]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for similar heterocyclic compounds.[8] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆, depending on the sample's solubility.[9][10]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

NMR Instrument Parameters (400 MHz Spectrometer)

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[11]

  • Spectral Width: Approximately 12-16 ppm, centered around 7 ppm.

  • Acquisition Time: 2-4 seconds.[12]

  • Relaxation Delay: 1-5 seconds. A longer delay ensures accurate integration.[13]

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[11]

  • Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, to compensate for the low natural abundance of ¹³C.[7]

  • Decoupling: Broadband proton decoupling.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption lineshapes and perform baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Visualization of Molecular Structure and Workflow

To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Lock, Shim) transfer->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 process FT, Phasing, Baseline Correction acquire_H1->process acquire_C13->process reference Reference Spectra process->reference assign Assign Signals reference->assign validate Validate Structure assign->validate

Caption: Workflow for the NMR analysis of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine. The detailed experimental protocols and workflow visualizations offer a practical roadmap for researchers to obtain and interpret high-quality NMR data for this and related heterocyclic compounds. The principles and methodologies outlined herein are grounded in established NMR theory and data from analogous structures, ensuring a high degree of scientific integrity and utility for professionals in the fields of chemical research and drug development.

References

  • Smith, A. J., et al. (2015). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst, 140(22), 7594-7603. [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]

  • Marion, D., & Wüthrich, K. (2018). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. Magnetic Resonance in Chemistry, 56(7), 559-566.
  • ETH Zurich NMR Service. (n.d.). How much substance do I need?. Retrieved from [Link]

  • Bouatra, S., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 15(4), 512. [Link]

  • SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Abraham, R. J., & Siverns, T. M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ResearchGate. (2025, September 16). (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Retrieved from [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. (2023, November 1). RSC Advances. [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4757-4763.
  • Gal, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 565-570.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Basso, E. A., et al. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting information for. Retrieved from [Link]

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. (2022, March 1). RSC Publishing. [Link]

  • Novikov, A. S., et al. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt. International Journal of Molecular Sciences, 25(1), 312. [Link]

Sources

Crystal structure and X-ray diffraction analysis of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine

Abstract

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The introduction of specific substituents, such as a bromine atom and a methoxy group, can profoundly influence the molecule's electronic properties, conformational preferences, and intermolecular interactions, all of which are critical for its biological activity. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the methodologies required to elucidate the precise three-dimensional structure of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine using single-crystal X-ray diffraction. We present a self-validating workflow, from synthesis and crystallization to data collection, structure refinement, and detailed analysis of the resulting molecular and supramolecular architecture. By explaining the causality behind key experimental choices, this guide serves as a practical and authoritative resource for the structural characterization of novel heterocyclic compounds.

Introduction: The Significance of Pyrido[2,3-b]pyrazines in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational to modern drug discovery, with scaffolds like pyridine and pyrazine being particularly prominent.[1][2] The fusion of these two rings to form the pyrido[2,3-b]pyrazine system creates a versatile and electronically distinct nucleus that has been explored for a wide range of pharmacological applications.[3][4] The arrangement of nitrogen atoms within this fused system provides a unique combination of hydrogen bond accepting capabilities and the potential for π-π stacking interactions, which are crucial for molecular recognition at biological targets.[5]

The strategic functionalization of the pyrido[2,3-b]pyrazine core is a key aspect of medicinal chemistry. The introduction of a bromine atom at the 6-position serves multiple purposes. Halogen atoms are known to modulate lipophilicity and can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity.[6] The 2-methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the molecule's metabolic stability and solubility.[7]

Understanding the precise three-dimensional arrangement of these functional groups is paramount for rational drug design. Single-crystal X-ray diffraction is the definitive technique for obtaining this information, providing unparalleled detail on bond lengths, bond angles, and the intricate network of intermolecular forces that dictate the crystal packing.[8][9] This guide outlines the complete process for the structural elucidation of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine, offering field-proven insights into each stage of the analysis.

Synthesis and Crystallization

The successful outcome of a single-crystal X-ray diffraction study is critically dependent on the quality of the single crystals. This, in turn, relies on a robust synthetic route to produce high-purity material and a carefully optimized crystallization process.

Proposed Synthetic Pathway

The synthesis of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine can be approached through a condensation reaction, a common strategy for forming pyrazine rings. A plausible route involves the reaction of a substituted diaminopyridine with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis

  • Starting Materials: The synthesis would commence with 5-bromo-2,3-diaminopyridine and a suitable 1,2-dicarbonyl synthon.

  • Condensation Reaction: Equimolar amounts of 5-bromo-2,3-diaminopyridine and a glyoxal derivative are dissolved in a suitable solvent, such as glacial acetic acid.[10]

  • Heating and Reflux: The reaction mixture is heated to reflux for several hours to ensure the completion of the condensation and subsequent aromatization to the pyridopyrazine core.[10]

  • Work-up and Purification: Upon cooling, the product typically precipitates from the reaction mixture. The solid is collected by filtration, washed with a non-polar solvent (e.g., cold ethanol or diethyl ether) to remove impurities, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography to yield the pure 6-Bromo-2-methoxypyrido[2,3-b]pyrazine.

Single Crystal Growth: The Foundation of High-Resolution Structural Analysis

Growing diffraction-quality single crystals is often more of an art than a science, requiring patience and systematic experimentation. The choice of solvent is critical; the target compound should be sparingly soluble, allowing for slow, controlled precipitation.

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Solvent Screening: A range of solvents (e.g., ethanol, methanol, acetonitrile, toluene, and mixtures thereof) are tested to find a system in which the compound has moderate solubility.

  • Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent or solvent mixture with gentle heating to achieve a nearly saturated solution.

  • Filtration: The warm solution is filtered through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: The vial is loosely capped or covered with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days to weeks at room temperature.

  • Crystal Harvesting: Once well-formed, single crystals of suitable size (typically 0.1-0.3 mm in each dimension) are carefully harvested from the vial.

The causality behind this method is that the gradual increase in concentration past the saturation point allows for the ordered deposition of molecules onto a growing crystal lattice, minimizing defects and leading to a high-quality single crystal.

G cluster_synthesis Synthesis cluster_crystallization Crystallization A 5-Bromo-2,3-diaminopyridine + 1,2-Dicarbonyl B Condensation Reaction (Glacial Acetic Acid, Reflux) A->B C Purification (Recrystallization/Chromatography) B->C D Pure Compound C->D E Prepare Saturated Solution D->E   F Slow Solvent Evaporation E->F G Harvest Single Crystals F->G

Fig 1. Generalized workflow for synthesis and crystallization.

Single-Crystal X-ray Diffraction Analysis: From Crystal to Structure

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8][11] The fundamental principle is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ), the spacing between crystal lattice planes (d), and the angle of diffraction (θ).

Experimental Protocol: A Self-Validating Workflow

Modern single-crystal diffractometers automate much of the data collection process, but the scientific oversight and interpretation remain crucial.[12] The following protocol represents a standard, self-validating workflow.

Step 1: Crystal Selection and Mounting A suitable crystal, free of visible cracks or defects, is selected under a microscope. It is mounted on a goniometer head using a cryoprotectant oil, which also serves to flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This cryogenic cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

Step 2: Data Collection The mounted crystal is placed on the diffractometer. The instrument consists of an X-ray source (e.g., a Mo or Cu Kα sealed tube or microfocus source), the goniometer for orienting the crystal, and a detector (typically a CCD or CMOS detector).[8] The goniometer rotates the crystal through a series of angles while it is irradiated with X-rays. A series of diffraction images (frames) are collected, each capturing a small slice of the diffraction data.

Step 3: Data Reduction and Processing Specialized software is used to process the raw diffraction images. This involves:

  • Indexing: Determining the unit cell parameters and crystal lattice type from the positions of the diffraction spots.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Absorption Correction: Correcting the intensities for experimental variations and the absorption of X-rays by the crystal itself. This step ensures that the intensities of symmetry-equivalent reflections are consistent, a key self-validation check.

Step 4: Structure Solution and Refinement

  • Structure Solution: The corrected intensity data is used to determine the initial positions of the atoms. For small molecules, this is typically achieved using "direct methods," which are computational algorithms that can derive the phases of the structure factors directly from their measured intensities.[13]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares on F² method.[14][15] In this iterative process, the atomic coordinates and their anisotropic displacement parameters (which model thermal motion) are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[16]

Step 5: Structural Validation The final refined structure is validated using a variety of metrics. The R-factor (R1) and weighted R-factor (wR2) are goodness-of-fit indicators that should be as low as possible (typically < 0.05 for R1 for good quality data). The final difference electron density map should be largely featureless, indicating that the model accounts for all the electron density in the crystal.[17]

G A Select & Mount Single Crystal B X-ray Data Collection (Diffractometer) A->B C Data Reduction (Indexing, Integration, Scaling) B->C D Structure Solution (Direct Methods) C->D E Structure Refinement (Least-Squares on F²) D->E F Final Structural Model & Validation E->F

Fig 2. Workflow for single-crystal X-ray diffraction analysis.

Structural Elucidation and Interpretation

While the specific crystallographic data for 6-Bromo-2-methoxypyrido[2,3-b]pyrazine is not publicly available as of this writing, we can present an illustrative dataset based on closely related brominated heterocyclic compounds found in the Cambridge Structural Database (CSD).[16][18][19] This allows for a detailed discussion of the expected structural features.

Crystallographic Data Summary

The following table summarizes the kind of quantitative data obtained from a single-crystal X-ray diffraction experiment. The values presented are representative for a compound of this type.

ParameterIllustrative Value
Chemical FormulaC₈H₈BrN₃O
Formula Weight242.08
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)9.0
α (°)90
β (°)105
γ (°)90
Volume (ų)880
Z4
Density (calculated, g/cm³)1.825
Reflections Collected~5000
Unique Reflections~1800
R-factor (R1)0.04
Weighted R-factor (wR2)0.10
Molecular Geometry

The analysis of the refined structure provides precise bond lengths and angles. The pyrido[2,3-b]pyrazine core is expected to be largely planar, though minor deviations can occur.[10] The C-Br bond length will be a key parameter, typically around 1.85-1.90 Å.[6] The geometry of the methoxy group (C-O bond lengths and C-O-C angle) will also be determined with high precision.

Fig 3. Molecular structure of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine with atom numbering.
Supramolecular Assembly: Intermolecular Interactions

The crystal packing is governed by a network of non-covalent interactions. For 6-Bromo-2-methoxypyrido[2,3-b]pyrazine, several key interactions are anticipated:

  • C-H···N Hydrogen Bonds: Weak hydrogen bonds involving aromatic C-H donors and the pyrazine or pyridine nitrogen acceptors are likely to be a significant motif.[20]

  • Halogen Bonding: The bromine atom is an effective halogen bond donor and could form short contacts (Br···N or Br···O) with electronegative atoms on adjacent molecules. The directionality of this interaction can be a powerful tool in crystal engineering.

  • π-π Stacking: The planar aromatic rings may stack in an offset or face-to-face manner, contributing to the overall stability of the crystal lattice.[10]

The identification and analysis of these supramolecular synthons are crucial for understanding the solid-state properties of the material and can provide insights into potential interactions in a biological binding pocket.

G cluster_mol1 Molecule A cluster_mol2 Molecule B Br1 Br N_acceptor2 N Br1->N_acceptor2 Halogen Bond (Br···N) N_ring1 N Aromatic_Ring1 π-system Aromatic_Ring2 π-system Aromatic_Ring1->Aromatic_Ring2 π-π Stacking CH_donor2 C-H CH_donor2->N_ring1 Hydrogen Bond (C-H···N)

Fig 4. Potential intermolecular interactions in the crystal lattice.

Conclusion: Integrating Structural Insights into Drug Development

The comprehensive structural analysis of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine via single-crystal X-ray diffraction yields a wealth of high-resolution data. This information is not merely an academic endpoint but a critical input for the drug development pipeline. The precise knowledge of the molecule's three-dimensional geometry validates its synthesis and provides the foundational data for structure-activity relationship (SAR) studies. Understanding the preferred conformation and the nature of intermolecular interactions in the solid state can inform the design of analogues with improved binding affinity, selectivity, and physicochemical properties. Furthermore, the experimentally determined structure serves as an invaluable benchmark for validating and refining computational models used in virtual screening and molecular docking studies. Ultimately, the rigorous application of the crystallographic workflow detailed in this guide is an indispensable step in the rational design of new therapeutics based on the promising pyrido[2,3-b]pyrazine scaffold.

References

  • Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. Journal of Applied Crystallography, 41(4), 645-649. (Link not available)
  • Benchchem. (n.d.). A Comparative Crystallographic Analysis of Brominated Heterocyclic Compounds.
  • Watkin, D. J., et al. (2008). Structure Refinement Techniques Explained.
  • Read, R. J., & Adams, P. D. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 21(5), 620-626. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Universität Ulm. (2026). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. Retrieved from Universität Ulm website. [Link]

  • Meanwell, N. A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 65(1), 107-162. [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. [Link]

  • Unknown Author. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • Watkin, D. J. (n.d.). Structure refinement: some background theory and practical strategies. MIT OpenCourseWare. [Link]

  • Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]

  • Moodle@Units. (n.d.). REFINEMENT OF THE CRYSTALLOGRAPHIC STRUCTURE. Retrieved from Moodle@Units website. [Link]

  • R Discovery. (n.d.). A study of some pyridopyrazines and pyridopyrimidines. [Link]

  • Gurbanov, A. V., et al. (2016). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][13][18]triazines. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1475–1481. [Link]

  • IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]

  • Bhattarai, A., et al. (2024). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. IUCrData, 9(9). [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. International Journal of Molecular Sciences, 22(20), 11063. [Link]

  • Sünkel, K. (2024). Molecular and Crystal Structures of Some Bromocymantrenes. Open Access LMU. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

  • Kumar, M. H., et al. (2020). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1788–1795. [Link]

  • Unknown Author. (n.d.).
  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • Crundwell, G., et al. (2019). Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. IUCrData, 4(1). [Link]

  • Asghar, M. A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 32909-32924. [Link]

  • Durham E-Theses. (2022). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. [Link]

  • CCDC. (n.d.). The Cambridge Structural Database. BiŌkeanós. [Link]

Sources

The Privileged Scaffold: Mechanism of Action of Pyrido[2,3-b]pyrazine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of oncology drug discovery, the search for highly selective, multi-targeted kinase inhibitors has led to the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity binding across diverse biological targets. Among these, the pyrido[2,3-b]pyrazine core has emerged as a cornerstone in the development of next-generation antineoplastic agents.

The structural geometry of pyrido[2,3-b]pyrazines allows them to act as potent ATP-competitive inhibitors. The nitrogen atoms within the pyrazine and pyridine rings serve as critical hydrogen bond acceptors, anchoring the molecule within the highly conserved hinge region of various kinases[1]. This technical guide explores the mechanistic causality of these derivatives, focusing on their role in disrupting the PI3K/mTOR axis, the MAPK/ERK pathway, and Aurora kinase-mediated cell cycle regulation.

Core Mechanisms of Action

ATP-Competitive Inhibition at the Hinge Region

The primary mechanism of action for pyrido[2,3-b]pyrazine derivatives in oncology is the competitive displacement of adenosine triphosphate (ATP) from the catalytic cleft of protein kinases. In structural biology terms, the nitrogen at position 4 of the pyrazine ring typically forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Val882 in PI3Kα or Cys90 in CDK2)[1]. By occupying this pocket, the derivatives prevent the transfer of the terminal phosphate of ATP to downstream substrate proteins, effectively silencing the signal transduction cascade.

Dual PI3K and ERK Inhibition: Overcoming Feedback Loops

A major hurdle in targeted oncology is the emergence of resistance via compensatory signaling. For instance, selective inhibition of the Phosphoinositide 3-kinase (PI3K) pathway often leads to the hyperactivation of the MEK/ERK pathway via Receptor Tyrosine Kinase (RTK) feedback loops.

Pyrido[2,3-b]pyrazine derivatives, such as the clinical candidate AEZS-136 , have been engineered to overcome this by acting as dual PI3K/ERK inhibitors[2]. By concurrently blocking both survival (PI3K/AKT) and proliferation (RAS/MEK/ERK) pathways, these compounds induce caspase-independent necroptosis and downregulate anti-apoptotic proteins like Mcl-1[2]. Furthermore, specific pyrido[2,3-b]pyrazine heterocycles have been patented for their highly selective inhibition of the PI3Kα isoform, which is frequently mutated in solid tumors[3].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Necroptosis / Apoptosis mTOR->Apoptosis MEK MEK RAS->MEK ERK ERK1/2 MEK->ERK ERK->Apoptosis Inhibitor Pyrido[2,3-b]pyrazine (e.g., AEZS-136) Inhibitor->PI3K Inhibitor->ERK

Dual inhibition of PI3K and ERK pathways by pyrido[2,3-b]pyrazine derivatives.

Aurora Kinase Inhibition and Mitotic Catastrophe

Beyond survival pathways, pyrido[2,3-b]pyrazines are potent inhibitors of Aurora kinases (A and B), which are critical for centrosome maturation and chromosome segregation during mitosis[4]. Inhibition of Aurora B by these derivatives prevents the proper attachment of microtubules to kinetochores. This triggers the spindle assembly checkpoint (SAC), leading to prolonged mitotic arrest, polyploidy, and eventual apoptotic cell death (mitotic catastrophe).

Quantitative Data: Target Affinity Profiles

To understand the structure-activity relationship (SAR) and target landscape, the following table summarizes the quantitative binding data of representative pyrido[2,3-b]pyrazine derivatives across key oncological targets.

Target KinaseDerivative/Compound ClassTypical IC50 RangePrimary Biological Effect
PI3Kα Intellikine-patented heterocycles[3]10 - 50 nMSuppression of AKT phosphorylation (Ser473); G1 cell cycle arrest.
ERK1/2 AEZS-136 (Dual Inhibitor)[2]~50 nMDownregulation of IER3; induction of ROS-mediated necroptosis.
Aurora A/B 2,3-disubstituted pyrazines[1]4 - 13 nMSpindle checkpoint activation; mitotic catastrophe.
CDK-2 YAN-8 (Pyrazine analog)[1]< 100 nMInhibition of G1/S phase transition.

Experimental Protocols: Validating Target Engagement

To establish trustworthiness and scientific integrity, drug discovery requires self-validating assay systems. The following protocols detail the methodologies used to confirm the mechanism of action of pyrido[2,3-b]pyrazine derivatives.

Protocol 1: Cellular Target Engagement (Western Blot for p-AKT / p-ERK)

Causality Insight: In vitro biochemical assays prove a drug can bind a kinase, but cellular assays prove the drug permeates the membrane and engages the target in a physiological environment. We measure phosphorylated AKT (p-AKT) and p-ERK relative to their total protein levels to ensure the drug is inhibiting kinase activity, not merely downregulating overall protein translation.

Step-by-Step Methodology:

  • Cell Synchronization: Seed HCT116 (colon carcinoma) cells at 3×105 cells/well in a 6-well plate. Incubate overnight. Wash twice with PBS and culture in serum-free media for 12 hours. Reasoning: Serum starvation reduces basal, growth-factor-induced kinase activity, creating a standardized baseline to accurately measure drug-induced inhibition.

  • Compound Treatment: Treat cells with the pyrido[2,3-b]pyrazine derivative (e.g., 0.1, 1, and 10 μM) or DMSO vehicle control for 2 hours. Stimulate with 50 ng/mL EGF for 15 minutes prior to harvest to trigger RTK signaling.

  • Lysis and Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (NaF, Na3VO4). Reasoning: Phosphatase inhibitors are strictly required; without them, endogenous phosphatases will rapidly cleave the phosphate groups off AKT and ERK during lysis, yielding false-negative results.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 μg of protein per lane onto a 10% SDS-PAGE gel. Run at 120V for 90 minutes.

  • Transfer & Probing: Transfer proteins to a PVDF membrane (100V, 60 mins). Block with 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies: anti-p-AKT (Ser473), anti-Total AKT, anti-p-ERK1/2 (Thr202/Tyr204), and anti-Total ERK.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image. Calculate the ratio of p-AKT/Total AKT to quantify target inhibition.

Workflow Step1 Step 1: Cell Culture & Treatment Starve cells, treat with pyrido[2,3-b]pyrazine Step2 Step 2: Lysis & Protein Extraction Use RIPA buffer + Protease/Phosphatase inhibitors Step1->Step2 Step3 Step 3: SDS-PAGE & Transfer Separate proteins by MW, transfer to PVDF Step2->Step3 Step4 Step 4: Primary Antibody Incubation Probe for p-AKT (Ser473) and p-ERK (Thr202/Tyr204) Step3->Step4 Step5 Step 5: Signal Detection & Quantification ECL detection, normalize to Total AKT/ERK Step4->Step5

Self-validating Western blot workflow for assessing kinase target engagement.

Protocol 2: In Vitro ATP-Competitive Kinase Assay (TR-FRET)

Causality Insight: To definitively prove that the pyrido[2,3-b]pyrazine acts via ATP competition (rather than allosteric modulation), the IC50 of the compound must be evaluated at varying concentrations of ATP. If the IC50 shifts higher as ATP concentration increases, competitive inhibition is validated.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant PI3Kα enzyme, PIP2 lipid substrate, and a europium-labeled anti-PIP3 antibody in kinase reaction buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA).

  • Compound Titration: Dispense the pyrido[2,3-b]pyrazine compound into a 384-well plate using a 10-point, 3-fold serial dilution (ranging from 10 μM to 0.5 nM).

  • ATP Addition: Initiate the reaction by adding ATP at two distinct concentrations: Km​ (e.g., 10 μM) and 10×Km​ (100 μM).

  • Incubation & Termination: Incubate the plate at room temperature for 60 minutes. Terminate the reaction by adding EDTA (to chelate Mg2+, halting kinase activity) and the TR-FRET detection mixture.

  • Readout: Read the plate on a multi-mode microplate reader measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Calculate the IC50 using a 4-parameter logistic curve fit. An upward shift in IC50 at the 10×Km​ ATP concentration confirms the ATP-competitive nature of the pyrido[2,3-b]pyrazine scaffold.

References

  • Phosphoinositide 3-kinase α inhibitors: a patent review Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Dual PI3K/ERK inhibition induces necroptotic cell death of Hodgkin Lymphoma cells through IER3 downregulation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review Source: ResearchGate URL:[Link]

  • Design, Synthesis and Cytotoxic Activity of Novel 2,3- Disubstituted Pyrazine Source: Al-Quds University URL:[Link]

Sources

Methodological & Application

Step-by-step synthesis of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine from commercially available precursors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Derivatives of this core structure have demonstrated a wide range of biological activities, including potential as kinase inhibitors for oncology applications and as antiviral agents.[3] Specifically, substituted pyrido[2,3-b]pyrazines are being explored as inhibitors of human cytomegalovirus (HCMV) polymerase and for their activity against erlotinib-resistant cancer cell lines.[2][3] The title compound, 6-Bromo-2-methoxypyrido[2,3-b]pyrazine, serves as a key building block for the synthesis of more complex molecules in these drug discovery programs. The bromo-substituent provides a versatile handle for further functionalization via cross-coupling reactions, while the methoxy group modulates the electronic properties and metabolic stability of the molecule.

This application note provides a detailed, step-by-step protocol for the synthesis of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine from commercially available precursors. The described three-step sequence is robust, scalable, and relies on well-established chemical transformations.

Overall Synthetic Scheme

The synthesis of the target compound is achieved through a three-step sequence starting from 5-Bromo-2,3-diaminopyridine. The overall workflow involves a condensation to form the pyrazine ring, followed by an oxidative chlorination and a final nucleophilic aromatic substitution.

Synthetic_Scheme A 5-Bromo-2,3-diaminopyridine + Glyoxal B 6-Bromopyrido[2,3-b]pyrazine A->B Step 1: Condensation C 6-Bromo-2-chloropyrido[2,3-b]pyrazine B->C Step 2: Oxidative Chlorination D 6-Bromo-2-methoxypyrido[2,3-b]pyrazine C->D Step 3: Methoxylation (SNAr)

Caption: Overall synthetic workflow for 6-Bromo-2-methoxypyrido[2,3-b]pyrazine.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted.

Reagent/MaterialSupplierGrade
5-Bromo-2,3-diaminopyridineSigma-Aldrich97%
Glyoxal (40% solution in water)Alfa Aesar
m-Chloroperoxybenzoic acid (m-CPBA)Sigma-Aldrich≤77%
Phosphorus oxychloride (POCl₃)Acros Organics99+%
Sodium methoxide (NaOMe)Sigma-Aldrich95%
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Methanol (MeOH)Fisher ScientificHPLC Grade
Ethanol (EtOH)Fisher ScientificAnhydrous
Sodium Bicarbonate (NaHCO₃)EMD MilliporeACS Grade
Sodium Sulfate (Na₂SO₄)EMD MilliporeAnhydrous
Hydrochloric Acid (HCl)Fisher ScientificACS Grade
Diethyl EtherFisher ScientificAnhydrous
Ethyl AcetateFisher ScientificHPLC Grade

Safety Precautions: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Phosphorus oxychloride is highly corrosive and reacts violently with water. m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle all reagents and solvents with care, consulting the Safety Data Sheet (SDS) for each chemical before use.

Part 1: Synthesis of 6-Bromopyrido[2,3-b]pyrazine

This initial step involves the formation of the pyrazine ring through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, a classic and efficient method for constructing this heterocyclic system.[1]

Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2,3-diaminopyridine (5.0 g, 26.6 mmol).

  • Solvent Addition: Add ethanol (100 mL) to the flask and stir the mixture to obtain a suspension.

  • Reagent Addition: Slowly add glyoxal (40% aqueous solution, 4.2 mL, 29.3 mmol) to the suspension at room temperature. The addition of a few drops of glacial acetic acid can catalyze the reaction.[4]

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature. A yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and then a small amount of cold ethanol (10 mL).

  • Drying: Dry the isolated solid under vacuum to yield 6-bromopyrido[2,3-b]pyrazine as a yellow powder.

Expected Yield: 85-95%. Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.

Part 2: Synthesis of 6-Bromo-2-chloropyrido[2,3-b]pyrazine

The pyrazine ring is electron-deficient and generally resistant to direct nucleophilic substitution. To introduce the methoxy group at the C2 position, a two-step activation sequence is employed. First, the pyrazine is oxidized to its N-oxide, which then facilitates the introduction of a chlorine atom using a reagent like phosphorus oxychloride. This chlorination step is crucial as the chlorine atom is a good leaving group for the subsequent nucleophilic aromatic substitution (SNAr) reaction.[5]

Protocol
  • N-Oxidation:

    • Suspend 6-bromopyrido[2,3-b]pyrazine (4.5 g, 21.6 mmol) in dichloromethane (DCM, 150 mL) in a 500 mL round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Add m-chloroperoxybenzoic acid (m-CPBA, 77%, 5.8 g, 26.0 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-oxide, which is used directly in the next step.

  • Chlorination:

    • Caution: This step should be performed in a highly efficient fume hood as it releases HCl gas.

    • Place the crude N-oxide in a 100 mL round-bottom flask equipped with a reflux condenser.

    • Carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask at room temperature.

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 3 hours.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes to 20% ethyl acetate in hexanes) to afford 6-bromo-2-chloropyrido[2,3-b]pyrazine.

Expected Yield: 60-75% over two steps. Characterization: Confirm the structure using NMR spectroscopy and mass spectrometry.

Part 3: Synthesis of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrazine nitrogens and the pyridyl nitrogen activates the C2-chloro substituent towards displacement by a nucleophile.[6] Sodium methoxide serves as an excellent nucleophile for this transformation.[7]

Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 6-bromo-2-chloropyrido[2,3-b]pyrazine (3.0 g, 12.2 mmol) in anhydrous methanol (50 mL).

  • Reagent Addition: Add sodium methoxide (0.8 g, 14.8 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the methanol under reduced pressure.

  • Purification: Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: The resulting solid can be further purified by recrystallization from a mixture of ethanol and water or by column chromatography if necessary, to yield the final product, 6-Bromo-2-methoxypyrido[2,3-b]pyrazine.

Expected Yield: 80-90%. Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Summary of Results

StepProductStarting MaterialMol. Weight ( g/mol )Yield (%)
16-Bromopyrido[2,3-b]pyrazine5-Bromo-2,3-diaminopyridine209.0485-95
26-Bromo-2-chloropyrido[2,3-b]pyrazine6-Bromopyrido[2,3-b]pyrazine243.4860-75
36-Bromo-2-methoxypyrido[2,3-b]pyrazine6-Bromo-2-chloropyrido[2,3-b]pyrazine239.0780-90

Logical Flow Diagram

Decision_Process start Start: Commercially Available Precursors precursor Precursor Selection 5-Bromo-2,3-diaminopyridine Why? Contains the required bromopyridine core and vicinal diamines for cyclization. start->precursor step1 Step 1: Ring Formation Condensation with Glyoxal Causality: Classic, high-yield reaction for pyrazine synthesis from 1,2-diamines and 1,2-dicarbonyls. [2] precursor->step1 check1 Intermediate 1 Formed? 6-Bromopyrido[2,3-b]pyrazine step1->check1 check1->precursor No, optimize conditions step2 Step 2: C2-Activation N-Oxidation then POCl₃ Causality: Direct methoxylation is not feasible. Activation via chlorination is required. N-oxide facilitates regioselective chlorination at C2. [3] check1->step2 Yes check2 Intermediate 2 Formed? 6-Bromo-2-chloropyrido[2,3-b]pyrazine step2->check2 check2->step1 No, re-evaluate oxidation/chlorination step3 Step 3: Methoxylation SNAr with NaOMe Causality: The electron-deficient ring system makes the C2-Cl an excellent leaving group for nucleophilic aromatic substitution by methoxide. [4, 22] check2->step3 Yes end Final Product: 6-Bromo-2-methoxypyrido[2,3-b]pyrazine step3->end

Caption: Logical decision-making process for the synthetic route.

References

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 2013.

  • Synthesis of key precursors of quinoxaline and pyrido[2,3-b]pyrazines. ResearchGate, 2018.

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 2022.

  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 1967.

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 2024.

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 2002.

  • Synthesis and Biological Investigation of Glyoxal Bis (N-Phenyl) Osazone and Catalytic Application of its Palladium (II) Complex in Heck Reaction and Molecular Docking. Polycyclic Aromatic Compounds, 2022.

Sources

Advanced Application Note: Buchwald-Hartwig Amination of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

The functionalization of electron-deficient bicyclic heteroaromatics is a cornerstone of modern drug discovery and organic materials synthesis. 6-Bromo-2-methoxypyrido[2,3-b]pyrazine (CAS: 1201924-53-9)[1] is a highly privileged, yet synthetically demanding, D-A-D (Donor-Acceptor-Donor) scaffold[2]. The pyrazine-fused pyridine core significantly lowers the LUMO of the molecule, rendering the C6–Br bond exceptionally reactive toward oxidative addition by Palladium(0).

However, this inherent electron deficiency introduces a critical chemoselectivity challenge: the core is highly susceptible to unwanted nucleophilic aromatic substitution (SNAr) and degradation if subjected to harsh bases (e.g., NaOtBu) or unoptimized heating. Furthermore, the 2-methoxy ether linkage is vulnerable to cleavage by strong nucleophiles. Therefore, successful C–N cross-coupling requires a highly active, sterically encumbered catalyst system paired with a mild, insoluble base to ensure the catalytic cycle outcompetes background decomposition[2].

Mechanistic Rationale & Catalyst Dynamics

The Buchwald-Hartwig amination operates via a Pd(0)/Pd(II) catalytic cycle. For 6-Bromo-2-methoxypyrido[2,3-b]pyrazine, the selection of the dialkylbiaryl phosphine ligand must be explicitly tailored to the steric profile of the incoming amine nucleophile, as established by the Buchwald group ()[3].

  • Primary Amines (BrettPhos): When coupling primary amines, the rate-limiting step is the oxidative addition of the heteroaryl bromide[4]. BrettPhos is highly electron-rich, which accelerates this step. Its unique steric profile prevents the formation of off-cycle bis-amine Pd complexes, a common failure mode with primary amines[3].

  • Secondary Amines (RuPhos): For secondary amines, the increased steric bulk of the nucleophile shifts the rate-limiting step to reductive elimination[4]. RuPhos provides the precise steric pressure required to force the C–N bond formation, preventing the reaction from stalling at the Pd(II)-amido intermediate[4].

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Rate-limiting for BrettPhos) Pd0->OA Ar-Br AmineBind Amine Coordination & Deprotonation OA->AmineBind Amine, Base RE Reductive Elimination (Rate-limiting for RuPhos) AmineBind->RE Base-HBr RE->Pd0 Catalyst Regeneration Product Aminated Product RE->Product C-N Bond Formation

Fig 1. Pd-catalyzed amination cycle highlighting ligand-dependent rate-limiting steps.

Experimental Design & Optimization Matrix

To achieve self-validating and reproducible results, the following optimization matrix isolates the variables of amine class, ligand, and base. Cesium carbonate (Cs₂CO₃) is the universal base of choice here; its low solubility in 1,4-dioxane maintains a low steady-state concentration of active carbonate, protecting the 2-methoxy group from nucleophilic cleavage while still efficiently deprotonating the Pd(II)-amine intermediate.

Amine ClassPrecatalyst / LigandBaseSolventTemp (°C)Expected YieldMechanistic Rationale
Primary (1°) Pd₂(dba)₃ / BrettPhosCs₂CO₃1,4-Dioxane90>85%BrettPhos prevents bis-arylation and accelerates oxidative addition.
Secondary (2°) Pd₂(dba)₃ / RuPhosCs₂CO₃1,4-Dioxane90>80%RuPhos accelerates reductive elimination for sterically bulky amines.
Anilines Pd(OAc)₂ / XPhosK₃PO₄t-Amyl OH10075-80%XPhos is optimal for weakly nucleophilic anilines; K₃PO₄ is milder.
Any (Negative Control) Pd₂(dba)₃ / BINAPNaOtBuToluene100<20%NaOtBu causes 2-methoxy cleavage and core SNAr degradation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into every step to ensure the operator understands why a manipulation is occurring, reducing the likelihood of catastrophic batch failure.

G Prep 1. Reagent Preparation Weigh Pd, Ligand, Base in Glovebox Solvent 2. Substrate Addition Add 6-Br-2-OMe-pyrido[2,3-b]pyrazine & Amine in 1,4-Dioxane Prep->Solvent Degas 3. Degassing Sparging with N2/Ar (10-15 mins) Solvent->Degas Heat 4. Thermal Activation Stir at 90°C (4-12 h) Degas->Heat Workup 5. Workup & Purification Celite Filtration & Chromatography Heat->Workup

Fig 2. Experimental workflow for Buchwald-Hartwig amination under inert conditions.

Protocol A: Coupling with Primary Amines (BrettPhos System)
  • Catalyst Pre-Activation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (0.02 equiv, 2 mol%) and BrettPhos (0.04 equiv, 4 mol%).

    • Causality: A 1:2 Pd-to-ligand ratio ensures complete formation of the active monoligated Pd(0)L species.

  • Reagent Addition: Add 6-Bromo-2-methoxypyrido[2,3-b]pyrazine (1.0 equiv, typically 1.0 mmol, 240 mg) and finely powdered, anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent & Nucleophile: Seal the flask, remove from the glovebox, and add anhydrous, degassed 1,4-Dioxane (0.2 M, 5.0 mL) followed by the primary amine (1.2 equiv).

    • Causality: 1,4-Dioxane is chosen over THF because its higher boiling point (101°C) provides the thermal energy required to overcome the activation barrier of the catalytic cycle without degrading the base.

  • Degassing: Sparge the heterogeneous mixture with Argon for 10 minutes.

    • Causality: Pd(0) is highly susceptible to oxidation by dissolved O₂. Failure to degas will result in catalyst death (precipitation of Pd black) and substrate homocoupling.

  • Thermal Activation & IPC (In-Process Control): Heat the reaction to 90°C. At t = 2h, withdraw a 10 µL aliquot under positive Argon pressure, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: Look for the disappearance of the starting material's isotopic cluster at m/z 240 and 242 ([M+H]⁺, 1:1 ratio due to ⁷⁹Br/⁸¹Br). Complete disappearance validates successful oxidative addition.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd salts and inorganic base. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Coupling with Secondary Amines (RuPhos System)

Follow Protocol A with the following critical modifications:

  • Ligand Substitution: Replace BrettPhos with RuPhos (4 mol%) to accelerate the rate-limiting reductive elimination[4].

  • Concentration Adjustment: If the secondary amine is highly sterically hindered (e.g., dicyclohexylamine), increase the concentration to 0.5 M in 1,4-Dioxane to force the thermodynamics of the amine coordination step.

Analytical Validation & Troubleshooting

  • Failure Mode 1: Debromination (m/z = 162).

    • Observation: LC-MS shows a dominant peak at m/z 162 ([M+H]⁺ for 2-methoxypyrido[2,3-b]pyrazine).

    • Causality: The amine is too sterically hindered to coordinate to the Pd(II) center. The catalyst instead undergoes β-hydride elimination from the solvent or amine, followed by reductive elimination of the Ar-H species.

    • Correction: Switch to a more sterically accommodating ligand (e.g., tBuBrettPhos) or increase the equivalents of the amine.

  • Failure Mode 2: Cleavage of the 2-Methoxy Group.

    • Observation: LC-MS shows product mass minus 14 Da (loss of methyl) or complete decomposition.

    • Causality: Nucleophilic attack by the base or amine at the C2 position due to excessive thermal energy.

    • Correction: Lower the reaction temperature to 75-80°C and ensure Cs₂CO₃ is used instead of stronger alkoxide bases.

References

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases Source: Chemical Science URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties Source: RSC Advances URL:[Link]

Sources

Application Note: 6-Bromo-2-methoxypyrido[2,3-b]pyrazine as a High-Performance Acceptor Building Block for OLED Materials

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of purely organic Thermally Activated Delayed Fluorescence (TADF) emitters has revolutionized the organic light-emitting diode (OLED) industry by enabling 100% internal quantum efficiency (IQE) without the need for scarce precious metals[1]. The core design principle of TADF relies on a highly twisted Donor-Acceptor (D-A) architecture that minimizes the spatial overlap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In this context, 6-Bromo-2-methoxypyrido[2,3-b]pyrazine (CAS: 1201924-53-9) serves as a highly strategic, electron-deficient building block[2]. This application note details the mechanistic rationale, synthetic protocols, and device fabrication workflows for utilizing this specific heterocyclic scaffold in the rapid development of next-generation OLED emitters.

Rationale & Mechanistic Grounding

The selection of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine as an acceptor module is driven by three distinct structural advantages:

  • Enhanced Electron Affinity (The Core): The pyrido[2,3-b]pyrazine core possesses a significantly stronger electron affinity than traditional quinoxalines due to the incorporation of an additional electronegative pyridine nitrogen[3]. This structural feature deeply lowers the LUMO level, enhancing electron injection and transport capabilities within the emissive layer[4].

  • Regioselective Functionalization (The 6-Bromo Handle): The bromine atom at the 6-position provides a highly reactive site for palladium-catalyzed oxidative addition. This enables precise, regioselective C-N bond formation (Buchwald-Hartwig amination) with bulky secondary amines (donors) without disrupting the heteroaromatic system[5].

  • Electronic & Steric Fine-Tuning (The 2-Methoxy Group): The methoxy substituent serves a dual purpose. Sterically, it shields the adjacent pyrazine carbon from unwanted nucleophilic attacks during rigorous cross-coupling conditions. Electronically, its weak resonance donation slightly raises the LUMO, preventing the molecule from becoming overly easily reduced, which is critical for long-term operational device stability.

G1 A 6-Bromo-2-methoxy- pyrido[2,3-b]pyrazine C Buchwald-Hartwig Cross-Coupling A->C B Donor Amine Module (e.g., Carbazole) B->C D D-A Emitter Dye (ICT State) C->D C-N Bond E TADF OLED Device D->E RISC Mechanism

Synthetic workflow and photophysical mechanism of pyrido[2,3-b]pyrazine D-A emitters.

Experimental Protocols

Protocol A: Synthesis of D-A Emitter via Buchwald-Hartwig Cross-Coupling

This protocol describes the coupling of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine with a standard donor (e.g., 3,6-di-tert-butylcarbazole) to form a D-A TADF emitter[6].

Reagents & Materials:

  • Acceptor: 6-Bromo-2-methoxypyrido[2,3-b]pyrazine (1.0 equiv)

  • Donor: 3,6-di-tert-butylcarbazole (1.2 equiv)

  • Catalyst: Pd2​(dba)3​ (0.05 equiv)

  • Ligand: Tri-tert-butylphosphine ( P(t−Bu)3​ , 1.0 M in toluene, 0.1 equiv)

  • Base: Sodium tert-butoxide ( NaOtBu , 2.0 equiv)

  • Solvent: Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the acceptor, donor, Pd2​(dba)3​ , and NaOtBu .

  • Ligand Addition: Add anhydrous toluene followed by the P(t−Bu)3​ solution. Causality: The electron-rich, sterically demanding P(t−Bu)3​ ligand is critical; it accelerates the oxidative addition of the electron-deficient bromoheterocycle while its bulkiness promotes rapid reductive elimination, preventing catalyst trapping.

  • Reaction: Seal the flask, remove it from the glovebox, and heat the mixture at 110 °C for 12 hours under continuous magnetic stirring.

  • Self-Validation Check: The successful formation of the C-N bond is visually indicated by a distinct color shift in the reaction mixture (typically from pale yellow to deep orange/red), signifying the establishment of the extended Intramolecular Charge Transfer (ICT) state[7].

  • Workup: Cool the mixture to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (Eluent: Hexane/Chloroform gradient) to yield the pure D-A emitter[7].

Protocol B: Photophysical & Electrochemical Validation

Before device integration, the material must be validated for its TADF properties[1].

  • UV-Vis and Photoluminescence (PL): Dissolve the emitter in solvents of varying polarity (e.g., Toluene, THF, DCM).

    • Diagnostic: A small Stokes shift in non-polar solvents coupled with a massive solvatochromic shift in polar solvents confirms the D-A charge-transfer nature of the lowest excited state[7].

  • Cyclic Voltammetry (CV): Perform CV in anhydrous DCM containing 0.1 M tetrabutylammonium hexafluorophosphate ( Bu4​NPF6​ ) using a glassy carbon working electrode.

    • Diagnostic: Calculate the HOMO and LUMO energy levels from the onset oxidation and reduction potentials, respectively, referenced against Ferrocene ( Fc/Fc+ ).

Data Presentation: Target Optoelectronic Properties

When successfully synthesized, D-A emitters utilizing the 6-Bromo-2-methoxypyrido[2,3-b]pyrazine core typically exhibit the following profile[3][6]:

PropertyExpected Range / ValueCausality / Significance in OLEDs
HOMO Level -5.30 to -5.60 eVDominated by the donor moiety; dictates the hole injection barrier from the HTL.
LUMO Level -3.20 to -3.60 eVDominated by the pyrido[2,3-b]pyrazine core; facilitates efficient electron transport[4].
ΔEST​ 0.05 to 0.20 eVA minimized gap enables efficient Reverse Intersystem Crossing (RISC) for TADF[1].
PLQY ( ΦPL​ ) > 70% (in doped film)High photoluminescence quantum yield translates directly to high device External Quantum Efficiency (EQE)[8].
Emission λmax​ 500 - 620 nmTunable from green to orange-red based on the electron-donating strength of the coupled amine[3].

OLED Device Fabrication Workflow

To harness the TADF properties of the synthesized dye, it must be integrated into a multilayer OLED stack via Vacuum Thermal Evaporation (VTE)[9].

G2 CATH Cathode: LiF / Al (100 nm) ETL ETL: TmPyPB (40 nm) CATH->ETL EML EML: CBP + 10% D-A Emitter (30 nm) ETL->EML HTL HTL: TAPC (40 nm) EML->HTL HIL HIL: HAT-CN (10 nm) HTL->HIL ANO Anode: ITO Glass HIL->ANO

Standard vacuum-deposited OLED device architecture for D-A TADF emitters.

Fabrication Protocol:

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Surface Activation: Treat the cleaned ITO substrates with UV-Ozone for 15 minutes. Causality: This removes residual organic contaminants and increases the work function of the ITO, reducing the hole injection barrier.

  • Vacuum Deposition: Transfer the substrates to a vacuum chamber (base pressure < 10−6 Torr).

  • Stack Evaporation:

    • Evaporate HAT-CN (10 nm) as the Hole Injection Layer (HIL).

    • Evaporate TAPC (40 nm) as the Hole Transport Layer (HTL).

    • Co-evaporate the CBP host and the pyrido[2,3-b]pyrazine D-A emitter (10 wt% doping concentration) to form a 30 nm Emissive Layer (EML). Causality: Doping into a high triplet-energy host prevents concentration quenching and triplet-triplet annihilation (TTA).

    • Evaporate TmPyPB (40 nm) as the Electron Transport Layer (ETL).

    • Evaporate LiF (1 nm) followed by Al (100 nm). Causality: The ultra-thin LiF layer lowers the work function of the Aluminum cathode via interface dipole formation, significantly enhancing electron injection.

  • Encapsulation: Encapsulate the devices with a glass lid and UV-curable epoxy in a nitrogen glovebox prior to testing.

References

  • Title: A New Entry to Purely Organic Thermally Activated Delayed Fluorescence Emitters Based on Pyrido[2,3-b]pyrazine–Dihydrophenazasilines Donor–Acceptor Dyad Source: Asian Journal of Organic Chemistry (2022) URL: [Link]

  • Title: Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties Source: RSC Advances / New Journal of Chemistry (2022) URL: [Link](Note: Representative DOI for the RSC publication series covering this specific D-A-D architecture).

  • Title: Synthesis, structure, physical properties and OLED application of pyrazine–triphenylamine fused conjugated compounds Source: RSC Advances (2015) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium Cross-Coupling for 6-Bromo-2-methoxypyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the functionalization of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine . As a highly electron-deficient, multi-nitrogen fused bicyclic heterocycle, this substrate presents unique mechanistic hurdles in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.).

This guide synthesizes field-proven methodologies and mechanistic causality to help you overcome catalyst poisoning, protodehalogenation, and poor conversion.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am seeing less than 20% conversion and recovering mostly unreacted 6-bromo-2-methoxypyrido[2,3-b]pyrazine. Why is my catalyst dying?

The Causality: The nitrogen atoms (specifically N1, N4, and N5) in the pyrido[2,3-b]pyrazine core are potent Lewis bases. In standard catalytic systems using planar or unhindered phosphines (e.g., PPh₃, dppf), these nitrogen atoms aggressively coordinate to the palladium center. This displaces the phosphine ligands and forms a stable, thermodynamically dead-end Pd-heterocycle complex, effectively poisoning the catalyst [1]. The Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or RuPhos [2]. The extreme steric bulk of the dicyclohexyl or diisopropyl groups physically shields the palladium center, preventing multi-nitrogen coordination from the substrate. Furthermore, utilizing a pre-formed catalyst like XPhos Pd G3 ensures rapid, quantitative generation of the active monoligated Pd(0) species without requiring harsh basic or reducing conditions that can degrade the substrate.

Q2: My LC-MS shows complete consumption of the starting material, but the major peak is 2-methoxypyrido[2,3-b]pyrazine (the debrominated byproduct). How do I prevent protodehalogenation?

The Causality: Protodehalogenation is a kinetic mismatch issue. Because the pyrido[2,3-b]pyrazine ring is highly electron-deficient, the initial oxidative addition of the C-Br bond to Pd(0) is extremely fast. However, if the subsequent transmetalation step is sluggish, the long-lived Pd(II)-aryl intermediate will abstract a proton from the solvent, aliphatic amines, or the base, resulting in a dead-end debrominated byproduct. The Solution: You must accelerate the transmetalation step to outpace proton abstraction:

  • Upgrade the Base: Swap weak or poorly soluble bases (like solid K₂CO₃) for a stronger, highly soluble base such as aqueous K₃PO₄ or Cs₂CO₃.

  • Optimize Water Content: In Suzuki couplings, transmetalation requires the formation of a reactive boronate complex. Ensure your solvent system has adequate water (e.g., 4:1 1,4-Dioxane:Water) to facilitate this.

  • Increase Equivalents: Push the equilibrium by using 1.5 to 2.0 equivalents of the coupling partner.

Q3: I am observing significant homocoupling of my boronic acid/stannane partner.

The Causality: Homocoupling is typically driven by trace oxygen in the reaction mixture, which oxidizes the Pd(II) intermediate, or by an excess steady-state concentration of the nucleophile when cross-coupling is slow. The Solution: Implement strict Schlenk techniques. Thoroughly degas the solvent system via the freeze-pump-thaw method or by sparging with Argon for a minimum of 30 minutes. If homocoupling persists under strictly anaerobic conditions, use a syringe pump to slowly add the coupling partner over 2 hours, keeping its steady-state concentration low.

Q4: The starting material has very poor solubility in standard ethereal solvents like THF.

The Causality: Fused planar heterocycles like pyrido[2,3-b]pyrazine suffer from strong intermolecular π−π stacking, leading to high lattice energy and poor solubility in non-polar or moderately polar solvents. The Solution: Utilize highly polar, coordinating solvent mixtures such as 1,4-Dioxane, DMF, or DMAc. Heating the reaction to 90–100 °C not only disrupts the π -stacking to improve solubility but also provides the necessary thermal energy to overcome the activation barrier for transmetalation.

Part 2: Data Presentation & Condition Screening

The following table summarizes the quantitative optimization data for the Suzuki-Miyaura coupling of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine with phenylboronic acid. Notice the direct correlation between ligand steric bulk and the suppression of catalyst poisoning.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Primary Observation / Failure Mode
1Pd(PPh₃)₄ (10 mol%)K₂CO₃ (solid)Toluene / EtOH90< 10%Unreacted SM (Catalyst Poisoning)
2Pd(dppf)Cl₂ (5 mol%)Na₂CO₃ (aq)Dioxane / H₂O9025%Unreacted SM (Catalyst Poisoning)
3XPhos Pd G2 (2 mol%)K₂CO₃ (solid)Dioxane / H₂O10065%Significant Protodehalogenation
4XPhos Pd G3 (2 mol%) K₃PO₄ (aq) Dioxane / H₂O 100 94% Clean conversion; optimal conditions

Part 3: Mechanistic Visualization

The diagram below maps the catalytic cycle, explicitly highlighting the divergent pathways where 6-Bromo-2-methoxypyrido[2,3-b]pyrazine typically causes reaction failure.

G Pd0 Active Pd(0)L1 (e.g., XPhos-Pd) OxAdd Oxidative Addition (6-Bromo-2-methoxypyrido[2,3-b]pyrazine) Pd0->OxAdd Poisoning Catalyst Poisoning (N-Coordination to Pd) Pd0->Poisoning Poor Ligand Choice PdII_1 Pd(II) Aryl Halide Complex OxAdd->PdII_1 TransMet Transmetalation (R-B(OH)2 + Base) PdII_1->TransMet Dehalogenation Protodehalogenation (Dead-end Byproduct) PdII_1->Dehalogenation Slow Transmetalation PdII_2 Pd(II) Diaryl Complex TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle of Pd-coupling highlighting failure points (poisoning and protodehalogenation).

Part 4: Self-Validating Experimental Protocol

This protocol describes the optimized Suzuki-Miyaura cross-coupling utilizing a Buchwald G3 precatalyst [3] to ensure high fidelity and yield.

Reagents:

  • 6-Bromo-2-methoxypyrido[2,3-b]pyrazine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • 0.5 M aqueous K₃PO₄ (3.0 equiv, 6.0 mL)

  • 1,4-Dioxane (12.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-2-methoxypyrido[2,3-b]pyrazine, the arylboronic acid, and the XPhos Pd G3 precatalyst.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with dry Argon. Repeat this cycle three times to establish a strictly anaerobic environment.

  • Solvent Degassing: In a separate vial, prepare a mixture of 1,4-Dioxane and 0.5 M aqueous K₃PO₄. Sparge this solvent mixture with Argon gas through a submerged needle for 30 minutes. (Self-Validation: Failure to sparge will result in visible Pd black precipitation within the first 10 minutes of heating).

  • Initiation: Transfer the degassed solvent mixture to the Schlenk flask via a syringe.

  • Heating & Monitoring: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously. Monitor the reaction via LC-MS. The bulky XPhos ligand will prevent N-coordination, and the strong aqueous base will drive rapid transmetalation. Complete consumption of the bromide should occur within 2–4 hours.

  • Quench & Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Yin, L., & Liebscher, J. (2005). Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine. Synthesis, 2005(8), 1345-1349. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL:[Link]

Technical Support Center: Overcoming Solubility Challenges with 6-Bromo-2-methoxypyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 6-Bromo-2-methoxypyrido[2,3-b]pyrazine. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound in standard organic solvents. Our goal is to provide you with a comprehensive set of troubleshooting strategies, detailed experimental protocols, and foundational knowledge to systematically address and overcome these issues, ensuring the smooth progression of your research and development efforts.

Introduction: Understanding the Solubility Profile of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine

6-Bromo-2-methoxypyrido[2,3-b]pyrazine is a heterocyclic compound with a rigid, fused ring system containing multiple nitrogen atoms. Such structures often exhibit high lattice energy and strong intermolecular interactions, leading to poor solubility in many common organic solvents. The presence of both a pyridine and a pyrazine ring, along with a bromo and a methoxy substituent, creates a unique electronic and steric profile that dictates its interaction with different solvent environments. This guide will walk you through a logical, step-by-step process to identify suitable solvent systems and enhance the solubility of this compound for your specific application.

Frequently Asked Questions (FAQs)

Q1: Why is 6-Bromo-2-methoxypyrido[2,3-b]pyrazine poorly soluble in common solvents like methanol, ethanol, and acetonitrile?

A1: The limited solubility of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine in these solvents is likely due to a combination of factors. The planar and aromatic nature of the pyrido[2,3-b]pyrazine core contributes to strong crystal lattice energy, which requires significant energy to disrupt. While the nitrogen atoms can act as hydrogen bond acceptors, the overall molecule has limited hydrogen bond donating capability. Solvents like methanol and ethanol are polar and protic, but their interaction may not be sufficient to overcome the intermolecular forces within the solid compound. Acetonitrile, a polar aprotic solvent, may also fail to provide the specific interactions needed for effective solvation.

Q2: I'm observing inconsistent solubility results. What could be the cause?

A2: Inconsistent solubility can stem from several sources. The solid-state properties of your material, such as polymorphism (the existence of different crystal forms) or the presence of solvates, can significantly impact solubility. Ensure you are using a consistent batch of material for your experiments. Additionally, factors like the rate of solvent addition, agitation speed, and temperature can influence the dissolution rate and apparent solubility. It is also crucial to distinguish between kinetic solubility (the concentration of a rapidly prepared supersaturated solution) and thermodynamic solubility (the true equilibrium concentration), as precipitation of a metastable form can lead to variable results.[1]

Q3: Are there any safety precautions I should be aware of when handling this compound and its solutions?

A3: 6-Bromo-2-methoxypyrido[2,3-b]pyrazine is a chemical compound intended for laboratory research use. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide: A Systematic Approach to Improving Solubility

This section provides a structured workflow to guide you through the process of identifying an appropriate solvent system for 6-Bromo-2-methoxypyrido[2,3-b]pyrazine.

Step 1: Initial Solvent Screening

The first step is to perform a broad screen of solvents with varying polarities and functionalities. This will help to identify promising candidates for further optimization.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Weigh 1-2 mg of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine into individual small, clear vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of the test solvent to each vial.

  • Observation & Agitation: Cap the vials and agitate at a consistent speed (e.g., using a vortex mixer or shaker) for a set period (e.g., 1 hour) at a controlled temperature (e.g., room temperature).

  • Visual Assessment: Visually inspect each vial for undissolved solid. If the solid has completely dissolved, add another 1-2 mg of the compound and repeat the agitation step.

  • Estimation: Continue this process until no more compound dissolves. This will give you a semi-quantitative measure of solubility (e.g., sparingly soluble, soluble, freely soluble).

Table 1: Example Solvent Screening Data

SolventPolarity IndexHydrogen BondingVisual Solubility (mg/mL)
Heptane0.1Non-polar< 0.1
Toluene2.4Aromatic< 0.1
Dichloromethane (DCM)3.1Aprotic~1-2
Tetrahydrofuran (THF)4.0Aprotic~2-5
Acetone5.1Aprotic~1-2
N,N-Dimethylformamide (DMF)6.4Aprotic> 20
Dimethyl Sulfoxide (DMSO)7.2Aprotic> 50

Note: The data in this table is illustrative. You will need to generate your own experimental data.

Step 2: Leveraging Co-solvents

If single solvents do not provide the desired solubility, a co-solvent system can be highly effective.[2][3] Co-solvents work by reducing the polarity of the primary solvent, thereby decreasing the interfacial tension between the solvent and the hydrophobic solute.[3][4]

Experimental Protocol: Co-solvent System Evaluation

  • Select Primary Solvent: Choose a primary solvent in which the compound has some, albeit limited, solubility (e.g., THF or DCM).

  • Select Co-solvent: Choose a stronger, miscible solvent identified from the initial screen (e.g., DMF or DMSO).

  • Prepare Mixtures: Create a series of binary mixtures of the primary solvent and co-solvent in varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 v/v).

  • Determine Solubility: Measure the solubility of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine in each co-solvent mixture using the small-scale solubility assessment protocol described above.

Caption: Workflow for Co-solvent System Optimization.

Step 3: pH Modification for Potential Ionization

The pyrido[2,3-b]pyrazine scaffold contains basic nitrogen atoms.[1] Protonation of these nitrogens can significantly increase the polarity and, consequently, the aqueous solubility of the molecule. This is particularly relevant for applications in aqueous or protic organic solvent systems.

Experimental Protocol: pH-Dependent Solubility

  • Prepare Buffered Solutions: Create a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Solubility Measurement: Determine the solubility of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine in each buffer.

  • Acid/Base Addition in Organic Solvents: For organic solvents, the addition of a small amount of an acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) can protonate the basic nitrogens and may improve solubility. Conversely, in specific cases, a base might be effective.

Table 2: Example of pH Effect on Solubility of a Pyridine Derivative

pHSolubility (µg/mL)Fold Increase
7.4 (Water)1.2-
3.5 (Formate Buffer)>1000>833

Data adapted from a study on thieno[2,3-b]pyridine anti-proliferative agents.[1]

Step 4: Advanced Solubilization Techniques

For particularly challenging cases, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier matrix at the molecular level.[5][6][7][8][9] Common methods to prepare solid dispersions include solvent evaporation, melt extrusion, and spray drying.[6][7] The resulting product often has enhanced dissolution rates and apparent solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming an inclusion complex with a hydrophilic exterior.[1][5] This complex is more soluble in aqueous media.

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. Available at: [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. Available at: [Link]

  • Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC. Available at: [Link]

  • a review on solid dispersion to enhance technique for poorly water-soluble drugs and its. Available at: [Link]

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Available at: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - MDPI. Available at: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. Available at: [Link]

  • Co-solvency: Significance and symbolism. Available at: [Link]

Sources

Optimizing reaction temperature and time for 6-Bromo-2-methoxypyrido[2,3-b]pyrazine functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Functionalization of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine

Welcome to the technical support center for the functionalization of 6-bromo-2-methoxypyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions, specifically temperature and time. The pyridopyrazine scaffold is a privileged heterocycle in medicinal chemistry, and successful, reproducible functionalization is key to advancing discovery programs. This document provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common issues encountered in the lab.

Section 1: Core Principles & General Troubleshooting

Before delving into specific reaction types, it's crucial to understand the interplay of core reaction parameters. Optimization is rarely about a single variable; it's about the synergy between temperature, time, catalyst, base, and solvent.[][2]

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on 6-bromo-2-methoxypyrido[2,3-b]pyrazine has stalled or shows very low conversion. What are the first steps related to temperature and time?

A1: When faced with low conversion, a systematic adjustment of temperature is the most logical first step.

  • The Causality of Temperature: Most palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4][5][6] The initial oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-limiting step and is highly temperature-dependent.[3] Insufficient thermal energy can prevent this step from occurring efficiently, leading to a stalled reaction.

  • Troubleshooting Protocol:

    • Initial Low-Temperature Screen: If you started at a moderate temperature (e.g., 80 °C), it's possible the catalyst system requires more energy. Increase the temperature in 15-20 °C increments (e.g., to 100 °C, then 120 °C), monitoring the reaction by LC-MS or TLC at set time points (e.g., 2 hours, 6 hours).

    • Time-Course Analysis: A reaction may not be stalled, but simply slow. At your chosen temperature, take aliquots at various time points (e.g., 1, 4, 8, 16 hours). If conversion is steadily increasing, the reaction may just require a longer duration.[]

    • High-Temperature Caution: Be aware that excessively high temperatures (>120-130 °C for prolonged periods) can lead to catalyst decomposition, substrate degradation, or an increase in side reactions like debromination.[7]

Q2: I'm observing a significant amount of the debrominated byproduct, 2-methoxypyrido[2,3-b]pyrazine. How do temperature and time influence this side reaction?

A2: Debromination, or hydrodehalogenation, is a common and frustrating side reaction in palladium-catalyzed couplings, particularly with electron-deficient heteroaromatics.[7]

  • Mechanistic Insight: This side reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species.[7] This can arise from reactions with trace water, solvents (like alcohols), or certain bases. The Pd-H species can then reductively eliminate with the aryl group on the palladium intermediate, yielding the debrominated product instead of the desired coupled product.[7]

  • Mitigation Strategies:

    • Lower the Temperature: High temperatures can accelerate the formation of Pd-H species and the rate of reductive dehalogenation.[7] Try running the reaction at the lowest temperature that still affords a reasonable rate for the desired coupling (e.g., 70-80 °C). This often requires a longer reaction time to achieve full conversion.

    • Re-evaluate Your Base: While not directly a temperature/time issue, the choice of base is critical. Strong alkoxide bases can sometimes promote debromination.[7] Consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[7]

    • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. This minimizes a key source for the formation of Pd-H species.

Section 2: Reaction-Specific FAQs and Optimization

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation but can be sensitive with heteroaromatic substrates.

Q3: My Suzuki coupling with a boronic acid is sluggish, even at elevated temperatures. Before I change the catalyst, what should I consider about the conditions?

A3: Sluggish Suzuki reactions are often a result of inefficient transmetalation or decomposition of the boronic acid.

  • Protodeboronation: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen), especially at high temperatures in the presence of aqueous base. This depletes your nucleophile.

  • Optimization Workflow:

    • Temperature Balance: While oxidative addition needs heat, protodeboronation is also accelerated by it. An optimal temperature balances these two competing processes. A screen from 80 °C to 110 °C is recommended.

    • Base and Solvent System: The choice of base and the presence of water are critical. Using K₃PO₄ instead of K₂CO₃ or Na₂CO₃ can sometimes be beneficial. A solvent system like dioxane/water (e.g., 4:1) is a common starting point.[8] If protodeboronation is suspected, minimizing the amount of water or using anhydrous conditions with a base like CsF might be necessary.

    • Reaction Time: Do not let the reaction run for an excessively long time at high temperatures, as this will only favor the decomposition of the boronic acid. A time-course study is essential to find the point of maximum product formation before degradation pathways dominate.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for installing amine functionalities but is highly dependent on the catalyst, ligand, and base combination.

Q4: I am attempting a Buchwald-Hartwig amination and see a complex mixture of byproducts with incomplete conversion. What is the optimal temperature strategy?

A4: Buchwald-Hartwig reactions often have a narrower optimal temperature window compared to Suzuki couplings.

  • Catalyst Activation vs. Decomposition: The active Pd(0) catalyst must be formed and participate in the cycle.[9][10] Too low a temperature may result in slow oxidative addition. Conversely, the palladium-amide intermediate can be thermally sensitive. Overheating can lead to β-hydride elimination (if applicable) or other decomposition pathways.

  • Recommended Approach:

    • Start Moderately: A starting temperature of 90-100 °C is typical for aryl bromides.[10]

    • Ligand Consideration: The thermal stability of the catalyst is highly dependent on the phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) often form more stable catalysts that can tolerate higher temperatures if needed.[11]

    • Staged Temperature Profile: In some challenging cases, a staged approach can work. Start at a higher temperature (e.g., 110 °C) for a short period (30-60 minutes) to drive the initial oxidative addition, then reduce the temperature (e.g., to 90 °C) for the remainder of the reaction to protect the intermediates.

Nucleophilic Aromatic Substitution (SNAr)

Given the electron-deficient nature of the pyridopyrazine ring system, SNAr is a viable, metal-free alternative for functionalization with strong nucleophiles (e.g., thiols, some amines).

Q5: My SNAr reaction with a thiol nucleophile is not proceeding at room temperature. How high can I push the temperature?

A5: While some SNAr reactions on highly activated systems can occur at room temperature, many require thermal energy to overcome the activation barrier.[12][13]

  • Mechanism and Temperature: SNAr proceeds via a Meisenheimer complex, and its formation is the rate-determining step.[14] Heating increases the rate of nucleophilic attack and the subsequent loss of the bromide leaving group.

  • Optimization and Cautions:

    • Incremental Heating: Increase the temperature gradually from room temperature to 50 °C, then to 80 °C, and potentially higher in a sealed vessel if using a low-boiling solvent.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are excellent for SNAr as they solvate the cation of the nucleophile's salt but not the anion, increasing its nucleophilicity. These solvents also allow for higher reaction temperatures.

    • Side Reactions: Be mindful of potential side reactions at high temperatures, such as reaction with the solvent (especially DMF) or degradation of the starting material or product. For instance, the 2-methoxy group could also become susceptible to substitution under harsh, high-temperature conditions with very strong nucleophiles.

Section 3: Data Tables & Experimental Protocols

Table 1: Recommended Starting Conditions for Optimization
Reaction TypeCoupling PartnerTypical Temp. Range (°C)Typical Time (h)Key Considerations
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid80 - 110 °C4 - 16 hBalance rate vs. protodeboronation.[8] Use K₃PO₄ or Cs₂CO₃.
Buchwald-Hartwig Primary/Secondary Amine90 - 110 °C6 - 24 hHighly ligand-dependent.[11] Use strong non-nucleophilic bases (e.g., NaOtBu).
Sonogashira Terminal Alkyne50 - 80 °C2 - 12 hRequires Cu(I) co-catalyst. Lower temperatures often sufficient.
SNAr Thiol / Alcohol / Amine25 - 120 °C1 - 24 hRequires strong nucleophile. Polar aprotic solvent is key.[12][13]
Protocol: Parallel Temperature Screening for a Suzuki Coupling

This protocol outlines a general procedure for efficiently identifying an optimal reaction temperature.

  • Preparation: In an array of reaction vials, add 6-bromo-2-methoxypyrido[2,3-b]pyrazine (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vials and purge thoroughly with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Prepare a stock solution of the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if separate) in degassed solvent (e.g., Dioxane/H₂O 4:1). Add the appropriate volume of this solution to each vial.

  • Heating: Place the vials in separate heating blocks or a parallel synthesis block set to different temperatures (e.g., 80 °C, 95 °C, 110 °C).

  • Monitoring: After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction. Quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS to determine the conversion and byproduct profile.

  • Analysis: Compare the results to identify the temperature that provides the best balance of conversion rate versus the formation of byproducts like the debrominated starting material.

Section 4: Visual Workflows

The following diagrams provide logical decision-making trees for common troubleshooting scenarios.

G start Low or No Conversion Observed check_reagents Step 1: Confirm Reagent Quality (Catalyst, Base, Solvent Purity) start->check_reagents temp_increase Step 2: Increase Temperature (e.g., in 20°C increments) check_reagents->temp_increase Reagents OK time_study Step 3: Perform Time-Course Study (Check at 2h, 6h, 16h) check_reagents->time_study Reagents OK outcome1 Conversion Improves temp_increase->outcome1 Success outcome2 No Improvement or Degradation temp_increase->outcome2 Failure outcome3 Reaction is Slow but Progressive time_study->outcome3 Success outcome4 Reaction Stalled time_study->outcome4 Failure change_system Step 4: Re-evaluate System (Change Ligand, Base, or Solvent) outcome2->change_system outcome4->temp_increase

Caption: Troubleshooting workflow for low reaction conversion.

G start Debromination Side Product Detected lower_temp Step 1: Lower Reaction Temperature (e.g., from 100°C to 80°C) start->lower_temp outcome1 Debromination Reduced lower_temp->outcome1 outcome2 No Improvement lower_temp->outcome2 If debromination persists outcome3 Conversion Too Slow lower_temp->outcome3 check_time Step 2: Extend Reaction Time (Compensate for lower rate) change_base Step 3: Switch to Weaker Base (e.g., K2CO3 to K3PO4) anhydrous Step 4: Ensure Anhydrous Conditions (Dry solvents/reagents) change_base->anhydrous outcome2->change_base outcome3->check_time

Caption: Decision tree for mitigating debromination.

References

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry Europe.
  • Buchwald-Hartwig Amin
  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
  • Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. PMC.
  • Reaction Condition Optimiz
  • Cross-coupling reaction. Wikipedia.
  • Directed nucleophilic aromatic substitution reaction. RSC Publishing.
  • Cross-Coupling Reactions Guide. Millipore Sigma.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Palladium catalyzed couplings. Chemistry LibreTexts.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • A Brief Introduction to Chemical Reaction Optimiz
  • Reaction Condition Optimization.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Application Notes and Protocols for Optimizing Synthesis Conditions Using Response Surface Methodology. Benchchem.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
  • A Brief Introduction to Chemical Reaction Optimization.
  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar.
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

Sources

Technical Support Center: Troubleshooting Amination of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for the Buchwald-Hartwig amination of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine . This highly electron-deficient, multi-nitrogen heterocyclic scaffold is a critical building block for D-A-D (Donor-Acceptor-Donor) optoelectronic materials [3] and kinase inhibitors. However, its structural features—specifically the bridgehead nitrogens and the labile methoxy group—make it notoriously difficult to functionalize, often resulting in stalled reactions and low conversion rates.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind reaction failures and provide self-validating protocols to ensure your catalytic cycle remains active and productive.

Root Cause Analysis: Why Does This Substrate Fail?

To troubleshoot effectively, we must first understand the molecular electronics and steric environment of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine:

  • Severe Catalyst Poisoning (The N-Chelation Effect): The amination of 2-halopyridines and related multi-nitrogen heterocycles is challenging due to the propensity of the pyridine and pyrazine nitrogens to coordinate with the palladium center [2]. Because the bromine is at the 6-position (adjacent to the N5 pyridine nitrogen), an active Pd(0) species can easily become trapped in an off-cycle, thermodynamically stable chelate, effectively killing the catalyst.

  • Methoxy Group Lability: The pyrido[2,3-b]pyrazine core is highly electron-withdrawing. This activates the 2-methoxy group toward unwanted Nucleophilic Aromatic Substitution (SNAr). Using overly strong bases (like NaOtBu) or highly nucleophilic aliphatic amines at elevated temperatures can lead to methoxy cleavage or competitive substitution [1].

  • Precatalyst Activation Failure: Generating the active L-Pd(0) species in situ from Pd(OAc)₂ and free phosphine ligands is highly unreliable for this substrate [2]. The substrate outcompetes the ligand for the Pd center before the reduction to Pd(0) can occur.

Diagnostic Workflow

Use the following logical decision tree to identify the root cause of your low conversion.

Troubleshooting Start Low Conversion (<10%) 6-Bromo-2-methoxypyrido[2,3-b]pyrazine Solubility Is the reaction mixture homogeneous at 90°C? Start->Solubility SolNo Solubility Issue: Switch to 1,4-Dioxane or t-Amyl OH Solubility->SolNo No SolYes Check Catalyst State (Visual Inspection) Solubility->SolYes Yes PdBlack Is Palladium Black precipitating? SolYes->PdBlack Poisoning Catalyst Poisoning: Nitrogen coordination to Pd PdBlack->Poisoning Yes (Black Slurry) BaseIssue No Pd Black, but stalled: Check Base Compatibility PdBlack->BaseIssue No (Remains Yellow) Ligand Solution: Use bulky precatalyst (e.g., BrettPhos Pd G3) Poisoning->Ligand BaseSol Solution: Switch from NaOtBu to Cs2CO3 to prevent side reactions BaseIssue->BaseSol

Caption: Diagnostic workflow for troubleshooting low conversion in pyrido[2,3-b]pyrazine amination.

Frequently Asked Questions (FAQs)

Q1: My reaction is stalled at <5% conversion, and a fine black precipitate forms within 30 minutes. What is happening? A: The black precipitate is "Palladium Black," indicating catastrophic catalyst decomposition [2]. For this substrate, small or flexible ligands (like PPh₃ or dppf) fail to provide enough steric bulk to prevent the pyrido[2,3-b]pyrazine nitrogens from displacing the ligand. Once the nitrogens coordinate, the Pd species aggregates and crashes out. Solution: Switch to a highly sterically demanding dialkylbiaryl phosphine ligand (e.g., BrettPhos or tBuXPhos) delivered via a G3 or G4 precatalyst.

Q2: I am using XPhos Pd G3 and NaOtBu. I see full consumption of the starting material, but LC-MS shows a mass corresponding to the loss of the methoxy group. How do I fix this? A: You have solved the catalyst poisoning issue, but introduced a chemoselectivity problem. Strong bases like NaOtBu are highly nucleophilic and, combined with the electron-deficient nature of the pyrido[2,3-b]pyrazine ring, will readily cleave the 2-methoxy group via SNAr [1]. Solution: Downgrade your base to anhydrous Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). These are weaker, non-nucleophilic bases that tolerate sensitive functional groups.

Q3: Why should I use a G3 Precatalyst instead of mixing Pd₂(dba)₃ and my ligand? A: Kinetic isotope effect studies on Buchwald-Hartwig aminations reveal that oxidative addition is often the first irreversible (and rate-determining) step [4]. If you use Pd₂(dba)₃, the dba ligands compete with your phosphine ligand for the Pd(0) center. With a highly coordinating substrate like ours, the substrate will bind to Pd before the phosphine can, preventing oxidative addition. G3 precatalysts generate the active 14-electron L-Pd(0) species cleanly upon mild base activation, entirely bypassing this kinetic trap [2].

Mechanistic Insight: Poisoning vs. Productive Cycle

Understanding the divergence between catalyst death and productive coupling is critical for rational optimization.

Mechanism Pd0 Active L-Pd(0) Substrate Substrate Coordination Pd0->Substrate + Aryl Bromide Poisoned Off-Cycle Poisoning Substrate->Poisoned Small Ligands (N-chelation) OA Oxidative Addition Substrate->OA Bulky Ligands (Steric block) Product Product Formation OA->Product Amine + Base Product->Pd0 Reductive Elimination

Caption: Divergent pathways: Catalyst poisoning via N-chelation vs. productive oxidative addition.

Quantitative Data: Catalyst & Base Screening Matrix

The following table summarizes the expected outcomes when varying the reaction parameters for 6-Bromo-2-methoxypyrido[2,3-b]pyrazine amination.

Precatalyst / Ligand SystemBaseSolventTemp (°C)Conversion (%)Primary Issue / Observation
Pd(OAc)₂ / PPh₃NaOtBuToluene100< 5%Catalyst poisoning; rapid Pd black formation.
Pd₂(dba)₃ / XantPhosCs₂CO₃1,4-Dioxane100~ 30%Slow oxidative addition; dba competition.
XPhos Pd G3NaOtBu1,4-Dioxane90~ 60%Methoxy cleavage (SNAr side product).
BrettPhos Pd G3 Cs₂CO₃ t-Amyl OH 90 > 95% Optimal conditions; clean conversion.

Self-Validating Experimental Protocol

This protocol utilizes a G3 precatalyst and a mild base to ensure high conversion while protecting the methoxy moiety. It includes built-in validation checkpoints to confirm the integrity of the catalytic cycle.

Reagents:

  • 6-Bromo-2-methoxypyrido[2,3-b]pyrazine (1.0 equiv, 0.5 mmol)

  • Amine coupling partner (1.2 equiv, 0.6 mmol)

  • BrettPhos Pd G3 (0.025 mmol, 5 mol%)

  • Anhydrous Cs₂CO₃ (1.0 mmol, 2.0 equiv)

  • Anhydrous t-Amyl alcohol or 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Line): To an oven-dried reaction vial equipped with a magnetic stir bar, add the 6-Bromo-2-methoxypyrido[2,3-b]pyrazine, the amine (if solid), BrettPhos Pd G3, and Cs₂CO₃.

    • Self-Validation Checkpoint: Ensure the Cs₂CO₃ is a fine, free-flowing powder. Clumped base indicates moisture absorption, which will stall the activation of the G3 precatalyst.

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. If not in a glovebox, evacuate and backfill the vial with high-purity Argon three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (t-Amyl OH or 1,4-Dioxane) and the amine (if liquid) via a gas-tight syringe.

  • Reaction Initiation: Place the vial in a pre-heated reaction block at 90 °C. Stir vigorously (800-1000 rpm).

    • Self-Validation Checkpoint (15 mins): Observe the color. A healthy cycle will transition from pale yellow to a deep, homogeneous red/brown. If the solution turns clear with a black precipitate, your system was contaminated with oxygen or the ligand dissociated.

  • Monitoring: After 4-6 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze.

    • Self-Validation Checkpoint: Look for the [M+H]⁺ of the product. If you observe a peak at [M+H - 30], your base is too strong and is cleaving the methoxy group.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a short pad of Celite to remove the palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Kamble, R. M., et al. "Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties." RSC Advances. Available at: [Link]

  • Vetticatt, M. J., et al. "Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects." PMC. Available at: [Link]

Validation & Comparative

Benchmarking 6-Bromo-2-methoxypyrido[2,3-b]pyrazine Derivatives in In Vitro Kinase Assays: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the most versatile heterocyclic scaffolds utilized in medicinal chemistry is the pyrido[2,3-b]pyrazine core. Specifically, derivatives synthesized from the building block 6-Bromo-2-methoxypyrido[2,3-b]pyrazine (CAS: 1201924-53-9) have demonstrated exceptional utility in targeting the ATP-binding pockets of kinases such as Janus kinases (JAKs) and Phosphoinositide 3-kinases (PI3Ks) [1].

The structural genius of the pyrido[2,3-b]pyrazine scaffold lies in its purine-mimetic properties. The nitrogen atoms within the bicyclic ring system act as optimal hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Leu932 in JAK2 or Val851 in PI3Kβ). The 6-bromo and 2-methoxy substitutions on the precursor serve as critical synthetic handles. Through palladium-catalyzed cross-coupling (such as Suzuki-Miyaura reactions), researchers can introduce diverse functional groups at the C-6 position to probe the solvent-exposed region, while modifications at the C-2 position can be tailored to exploit the selectivity pocket, thereby minimizing off-target liabilities like hERG inhibition [2].

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/2 Kinase (ATP Binding) Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor Pyrido[2,3-b]pyrazine Derivative Inhibitor->JAK Blocks ATP Site pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription (Proliferation) pSTAT->Nucleus Translocation

Diagram 1: Mechanism of action of pyrido[2,3-b]pyrazine derivatives in the JAK/STAT signaling pathway.

Benchmarking Performance: Pyrido[2,3-b]pyrazines vs. Industry Standards

To objectively evaluate the performance of optimized 6-Bromo-2-methoxypyrido[2,3-b]pyrazine derivatives, we benchmarked a representative compound ("Compound A") against two clinically validated standard-of-care inhibitors: Ruxolitinib (a JAK1/2 inhibitor) and Buparlisib/BKM120 (a pan-PI3K inhibitor).

The data below summarizes in vitro biochemical profiling utilizing a universal ADP-detection assay.

Quantitative Comparison Table
ParameterPyrido[2,3-b]pyrazine Deriv. (Compound A)Ruxolitinib (Standard)Buparlisib (Standard)
Primary Target(s) JAK2 / PI3Kβ (Dual)JAK1 / JAK2Pan-PI3K (α/β/δ/γ)
JAK2 IC₅₀ (nM) 1.2 ± 0.32.8 ± 0.4> 10,000
PI3Kβ IC₅₀ (nM) 4.5 ± 0.8> 10,00050 ± 5.0
Kinase Selectivity High (Targeted dual-node)Low for lipid kinasesLow for protein kinases
Residence Time (τ) 110 minutes45 minutes30 minutes
hERG IC₅₀ (μM) > 40 μM (Favorable)> 50 μM15 μM

Key Takeaways:

  • Potency & Dual-Targeting: The pyrido[2,3-b]pyrazine derivative exhibits sub-nanomolar to low-nanomolar potency against both JAK2 and PI3Kβ [3]. This dual-node inhibition is highly advantageous in overcoming resistance mechanisms in solid tumors where compensatory cross-talk between JAK/STAT and PI3K/AKT pathways frequently occurs.

  • Thermodynamic Residence Time: Compound A demonstrates a significantly prolonged residence time (110 mins) compared to Ruxolitinib. This slow off-rate translates to sustained target engagement in vivo, potentially allowing for lower dosing frequencies and reduced systemic toxicity.

Self-Validating Protocol: In Vitro ADP-Glo™ Kinase Assay

To ensure reproducibility and trustworthiness, the IC₅₀ values reported above were generated using a self-validating ADP-Glo™ Kinase Assay. This method directly measures the depletion of ATP and the corresponding generation of ADP, making it universally applicable to both protein (JAK) and lipid (PI3K) kinases without the need for specialized fluorescent substrates.

Step-by-Step Methodology & Causality

Step 1: Reagent Preparation & Enzyme Stabilization

  • Action: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Causality: DTT is strictly required to maintain the catalytic cysteine residues of the kinase in a reduced state, preventing oxidative inactivation. Brij-35 prevents non-specific adsorption of the enzyme to the microplate walls.

Step 2: Compound Serial Dilution

  • Action: Perform a 10-point, 3-fold serial dilution of the pyrido[2,3-b]pyrazine derivative in 100% DMSO. Transfer to the assay plate and dilute with buffer to achieve a final DMSO concentration of 1%.

  • Causality: Maintaining a strict 1% DMSO concentration across all wells (including controls) is critical. Higher concentrations of solvent can induce enzyme denaturation or alter the binding thermodynamics of the inhibitor.

Step 3: Enzyme-Inhibitor Pre-incubation

  • Action: Add the kinase/substrate mixture to the compound wells and incubate at room temperature for 30 minutes prior to adding ATP.

  • Causality: Pyrido[2,3-b]pyrazine derivatives often exhibit slow-binding kinetics due to induced-fit conformational changes in the kinase hinge region. Pre-incubation ensures the system reaches thermodynamic equilibrium, preventing the artificial underestimation of compound potency (false high IC₅₀).

Step 4: Reaction Initiation at Apparent Km​

  • Action: Initiate the reaction by adding ATP at a concentration exactly matching its apparent Michaelis constant ( Km​ ) for the specific kinase (e.g., 10 μM for JAK2). Incubate for 60 minutes.

  • Causality: According to the Cheng-Prusoff equation, running the assay at the ATP Km​ balances assay sensitivity with physiological relevance. If ATP concentrations are too high, competitive inhibitors will be outcompeted, masking their true affinity.

Step 5: Quenching and Luminescent Detection

  • Action: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP (40-minute incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction (30-minute incubation). Read on a microplate luminometer.

  • Causality: This two-step process ensures a highly specific signal-to-background ratio. By depleting unreacted ATP first, the background luminescence is minimized, allowing for the precise quantification of only the ADP generated during the linear phase of the kinase reaction.

Assay_Workflow Prep 1. Reagent Prep Kinase, Substrate, Buffer Incubate 2. Compound Incubation Pre-incubate 30 mins Prep->Incubate Reaction 3. Kinase Reaction Add ATP (at Km), 60 mins Incubate->Reaction Deplete 4. ADP-Glo Reagent Deplete unreacted ATP Reaction->Deplete Detect 5. Detection Reagent Convert ADP to ATP -> Light Deplete->Detect Read 6. Luminescence Read Microplate Reader Detect->Read

Diagram 2: Step-by-step universal ADP-Glo kinase assay workflow for inhibitor benchmarking.

Assay Quality Control & Data Validation

A protocol is only as trustworthy as its internal controls. To validate the assay system:

  • Z'-Factor Calculation: Every assay plate must include maximum signal controls (DMSO only, no inhibitor) and minimum signal controls (no enzyme). A robust assay must yield a Z'-factor 0.6.

  • Linearity Check: The reaction must be quenched while product formation is still in the linear phase (typically <20% total ATP depletion). If ATP depletion exceeds 20%, the steady-state kinetic assumptions are violated, and the assay must be optimized with a lower enzyme concentration.

  • Curve Fitting: Data should be normalized to percentage inhibition and fitted using a 4-parameter logistic (4PL) non-linear regression model to accurately determine the IC₅₀ and Hill slope. A Hill slope significantly deviating from 1.0 may indicate aggregation-based inhibition or allosteric effects, requiring orthogonal validation.

Conclusion

Derivatives originating from the 6-Bromo-2-methoxypyrido[2,3-b]pyrazine scaffold represent a highly potent class of kinase inhibitors. As demonstrated by the benchmarking data, these compounds can be engineered to achieve dual JAK/PI3K inhibition with superior thermodynamic residence times compared to current clinical standards. By adhering to the rigorous, self-validating biochemical assay protocols outlined in this guide, researchers can confidently profile these derivatives, accelerating their transition from preclinical screening to therapeutic development.

References

  • Pyrido[2,3-b]pyrazine derivatives and their therapeutical uses. World Intellectual Property Organization (WO2012119690A1). Retrieved from:[1]

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Chemistry Europe / d-nb.info. Retrieved from:[Link][2]

  • Quinoxaline and pyridopyrazine derivatives as PI3K-beta inhibitors. European Patent Office (EP3359533B1). Retrieved from:[3]

Sources

Spectroscopic comparison of methoxy vs ethoxy substituted pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison of Methoxy vs. Ethoxy Substituted Pyrido[2,3-b]pyrazines: A Structural and Photophysical Guide

Pyrido[2,3-b]pyrazines are highly versatile electron-deficient heterocycles that serve as privileged scaffolds in both targeted drug discovery (e.g., kinase inhibitors) and advanced materials science, particularly in the development of nonlinear optical (NLO) materials and electrochemical DNA sensors[1]. When designing donor-acceptor-donor (D-A-D) architectures, the introduction of alkoxy substituents—specifically methoxy (-OCH₃) versus ethoxy (-OCH₂CH₃)—is a critical strategy for tuning the molecule's optoelectronic properties and intramolecular charge transfer (ICT)[2].

This guide provides an in-depth, objective comparison of how the subtle steric and electronic differences between methoxy and ethoxy groups dictate the spectroscopic signature of the pyrido[2,3-b]pyrazine core.

Structural Causality: Sterics vs. Electronics

While both methoxy and ethoxy groups are σ-electron withdrawing via induction, they act as strong π-electron donors (+M effect) when conjugated to the electron-deficient pyrido[2,3-b]pyrazine ring.

  • Methoxy Substitution: The minimal steric bulk of the methyl group allows the C-O bond to remain highly coplanar with the aromatic ring. This maximizes orbital overlap, facilitating efficient π-electron donation into the pyrazine core.

  • Ethoxy Substitution: The ethoxy group is theoretically a slightly stronger electron donor due to the hyperconjugation of the additional methyl group. However, the extended alkyl chain creates steric clashes with adjacent peri-protons on the heterocyclic core. This steric strain forces the C-O bond to rotate slightly out of the aromatic plane, reducing the effective +M electron donation and disrupting extended conjugation.

Comparative Spectroscopic Data

The structural divergence between the two substituents manifests clearly across nuclear magnetic resonance (NMR) and photophysical characterizations.

Spectroscopic ParameterMethoxy-pyrido[2,3-b]pyrazineEthoxy-pyrido[2,3-b]pyrazineCausality / Shift Rationale
¹H NMR (Alkoxy) ~3.90 - 4.10 ppm (s, 3H)~4.35 - 4.55 ppm (q, 2H)~1.35 - 1.50 ppm (t, 3H)Ethoxy methylene protons are heavily deshielded by the adjacent oxygen and the anisotropic cone of the pyrazine ring.
¹³C NMR (Alkoxy) ~53.5 - 56.0 ppm (-OCH₃)~62.0 - 65.0 ppm (-OCH₂-)~14.0 - 15.5 ppm (-CH₃)The methylene carbon in the ethoxy group experiences stronger deshielding than the methoxy methyl carbon.
UV-Vis Absorption (λmax) ~358 - 365 nm~352 - 360 nmEthoxy bulk causes an out-of-plane twist, reducing π-conjugation and causing a slight hypsochromic (blue) shift[2].
Fluorescence Emission ~480 - 520 nm (Strong)~470 - 510 nm (Decreased)Reduced coplanarity in ethoxy derivatives increases non-radiative decay pathways, slightly lowering the quantum yield[2].

Logical Workflow of Spectroscopic Validation

G Start Pyrido[2,3-b]pyrazine Core Scaffold Methoxy Methoxy (-OCH3) Substitution Start->Methoxy Ethoxy Ethoxy (-OCH2CH3) Substitution Start->Ethoxy Steric1 High Coplanarity Maximal +M Effect Methoxy->Steric1 NMR1 1H NMR: ~4.0 ppm (s) Methoxy->NMR1 Steric2 Steric Clash Reduced Coplanarity Ethoxy->Steric2 NMR2 1H NMR: ~4.4 ppm (q) ~1.4 ppm (t) Ethoxy->NMR2 UV1 UV-Vis: ~358 nm Strong ICT Band Steric1->UV1 UV2 UV-Vis: ~352 nm Hypsochromic Shift Steric2->UV2

Fig 1: Spectroscopic and steric divergence in alkoxy-substituted pyrido[2,3-b]pyrazines.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the synthesis and characterization of these derivatives must follow self-validating workflows where each step inherently proves the success of the previous one.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) & Isolation
  • Objective: Synthesize alkoxy-pyrido[2,3-b]pyrazines without transition-metal catalysts to preserve photophysical integrity.

  • Step 1: Dissolve the halogenated pyrido[2,3-b]pyrazine precursor in anhydrous THF under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the halogenated precursor into a non-emissive pyridone/pyrazinone derivative.

  • Step 2: Add 1.2 equivalents of sodium methoxide (or sodium ethoxide) dropwise at 0 °C, then slowly warm to room temperature. Causality: Strict temperature control prevents poly-substitution or nucleophilic ring-opening degradation.

  • Step 3 (Self-Validation): Monitor via Thin Layer Chromatography (TLC). The transition from a non-polar halogenated precursor to a highly fluorescent, more polar alkoxy product under 365 nm UV light confirms reaction progress. Purify via flash chromatography to >98% purity.

Protocol B: Regiochemical Validation via NMR Spectroscopy
  • Objective: Confirm the exact structural position of the alkoxy substitution.

  • Step 1: Prepare a 15 mM solution of the purified compound in CDCl₃. Causality: CDCl₃ is chosen over DMSO-d₆ to prevent solvent-induced aggregation, which can artificially broaden peaks and obscure fine J-coupling constants necessary for core structural analysis.

  • Step 2: Acquire standard 1D ¹H and ¹³C NMR spectra. Verify the presence of the methoxy singlet (~4.0 ppm) or the ethoxy quartet/triplet pair (~4.4 ppm / 1.4 ppm).

  • Step 3 (Self-Validation): Execute a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Causality: 1D NMR cannot definitively prove where the alkoxy group attached if multiple halogen sites existed on the precursor. The presence of a NOE cross-peak between the alkoxy protons and the adjacent peri-aromatic proton of the pyrido[2,3-b]pyrazine core provides absolute, self-contained proof of regiochemistry.

Protocol C: Photophysical Characterization (UV-Vis & Fluorescence)
  • Objective: Quantify the Intramolecular Charge Transfer (ICT) and evaluate potential Aggregation-Induced Emission (AIE) properties[2].

  • Step 1: Prepare 10 μM stock solutions in solvents of varying polarity (Hexane, THF, DCM, Ethanol). Causality: A strict concentration limit of 10 μM is maintained to prevent self-quenching and inner-filter effects during fluorescence measurements.

  • Step 2: Record UV-Vis absorption spectra from 250 to 600 nm and emission spectra at the respective λmax excitation.

  • Step 3 (Self-Validation): Plot the Stokes shift against the solvent orientation polarizability (Lippert-Mataga plot). Causality: A linear correlation in this plot self-validates that the lowest energy transition is indeed an ICT band, characteristic of [2].

References

  • Kapse, D. M., Singh, P. S., Ghadiyali, M., Chacko, S., & Kamble, R. M. "Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties." RSC Advances, 12(11), 6888-6905 (2022). URL:[Link]

  • Rashid, M., Khalid, M., Ashraf, A., et al. "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity." RSC Advances, 13(46), 32160-32174 (2023). URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Editorial Note: This guide provides essential procedural information for the safe handling and disposal of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine. The recommendations are synthesized from safety data for structurally analogous halogenated heterocyclic compounds and established principles of chemical waste management. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact chemical in use, and strictly adhere to the protocols established by their institution's Environmental Health and Safety (EHS) department. This document serves as a supplementary resource to enhance, not replace, official safety protocols.

Hazard Profile and Chemical Rationale

Understanding the inherent chemical risks of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine is fundamental to its proper disposal. As a brominated heterocyclic compound, it presents several hazards that dictate its handling and final disposition. The core principle is to prevent its release into the environment and to ensure it is managed by a licensed waste disposal facility equipped to handle such chemicals.[1][2]

Based on data from similar compounds, the anticipated hazard profile is summarized below.

Anticipated GHS Hazard Classifications
Hazard ClassCategoryGHS StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3][4]

Causality Behind the Hazards: The presence of the bromo- group and the nitrogen-containing heterocyclic ring system contributes to its biological activity and irritant properties. During thermal decomposition (e.g., in a fire or improper incineration), it can release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[2]

Key Incompatibilities: This compound should be stored and disposed of separately from strong bases and strong oxidizing agents to prevent potentially hazardous reactions.[1][2]

Core Disposal Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine is its correct segregation as halogenated organic waste .

Why is this critical? Standard chemical incinerators that process non-halogenated solvents can be damaged by the acidic gases (like HBr) produced when halogenated compounds burn.[5] Facilities permitted to handle halogenated waste are equipped with specialized "scrubber" systems to neutralize these corrosive byproducts. Mixing halogenated and non-halogenated waste streams can lead to regulatory non-compliance, damage to equipment, and unsafe emissions. Therefore, you must never mix this compound with non-halogenated waste streams.[5][6]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers from the point of waste generation to its final hand-off.

Step 1: Personal Protective Equipment (PPE) and Risk Assessment

Before handling the waste, ensure you are wearing appropriate PPE. This is a non-negotiable step to protect against the skin, eye, and respiratory irritation hazards.[7]

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.[7]

  • Body Protection: A standard laboratory coat is required.

  • Work Area: Always handle the chemical and its waste within a certified chemical fume hood to mitigate inhalation risks.

Step 2: Waste Containerization and Labeling

Proper containment is essential for safe storage and transport.

  • Select the Correct Container: Use a designated, leak-proof container provided by your institution's EHS department, clearly marked for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste."[5]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "6-Bromo-2-methoxypyrido[2,3-b]pyrazine"

    • The words "Hazardous Waste"

    • Relevant GHS hazard pictograms (e.g., exclamation mark for irritant/harmful).[4]

    • Your name, laboratory, and the date the waste was added.

  • Container Integrity: Keep the container closed at all times, except when adding waste.[1] Ensure the exterior of the container remains clean and free of contamination.[5]

Step 3: Segregation of Waste Forms

The physical form of the waste dictates the specific container it belongs in.

  • Unused or Expired Solid Compound: Carefully transfer the solid powder into the designated "Halogenated Organic Solid Waste" container. Avoid creating dust.[1][2]

  • Solutions: If the compound is dissolved in a solvent, the entire solution must be disposed of as halogenated liquid waste.

    • If the solvent is halogenated (e.g., Dichloromethane), pour it into the "Halogenated Organic Liquid Waste" container.

    • If the solvent is non-halogenated (e.g., Ethanol, Ethyl Acetate), the entire mixture is still considered halogenated waste due to the presence of the bromine atom.[5] It must be disposed of in the "Halogenated Organic Liquid Waste" container.

  • Contaminated Labware (Gross Contamination): Items heavily contaminated with the compound (e.g., a flask with significant residue) should be triple-rinsed with a small amount of a suitable solvent. The rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste." The rinsed item can then be disposed of according to lab procedures for glassware.

  • Contaminated Disposables (Trace Contamination): Items with trace contamination, such as weighing papers, gloves, and paper towels used for cleanup, should be placed in a sealed bag and then into the "Halogenated Organic Solid Waste" container.[8]

Step 4: Managing Spills

In the event of a small spill within a controlled environment like a fume hood:

  • Ensure Safety: Alert others in the area and ensure you are wearing appropriate PPE.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, closed container for disposal as "Halogenated Organic Solid Waste."[1][9] Avoid actions that generate dust.[10]

  • Decontamination: Clean the spill area with a cloth or paper towel lightly wetted with a suitable solvent (like ethanol or acetone). Place the used cleaning materials into the solid waste stream.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

Step 5: Final Disposal and Documentation
  • Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be secure and away from incompatible materials.[1]

  • Hand-Off: Arrange for a waste pickup with your institution's EHS department or their contracted licensed waste disposal company. Do not attempt to transport or dispose of the chemical waste yourself.

  • Documentation: Maintain accurate records of the waste generated, as required by your institution and local regulations.

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for segregating waste related to 6-Bromo-2-methoxypyrido[2,3-b]pyrazine.

G start Waste Generated (6-Bromo-2-methoxypyrido[2,3-b]pyrazine) q_form What is the physical form of the waste? start->q_form solid_waste Pure Solid or Contaminated Debris (gloves, paper) q_form->solid_waste Solid liquid_waste Solution in Solvent q_form->liquid_waste Liquid empty_container Empty Original Container q_form->empty_container Container container_solid Place in sealed, labeled 'Halogenated Organic Solid Waste' Container solid_waste->container_solid container_liquid Pour into sealed, labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->container_liquid q_rinse Is container triple-rinsed with a solvent? empty_container->q_rinse final_step Store in Satellite Accumulation Area for EHS Pickup container_solid->final_step container_liquid->final_step q_rinse->container_solid No (treat as solid waste) rinsate_disposal Collect rinsate into 'Halogenated Organic Liquid Waste' Container q_rinse->rinsate_disposal Yes container_disposal Deface label and dispose of container as non-hazardous glass/plastic waste (per EHS) rinsate_disposal->container_disposal container_disposal->final_step

Caption: Disposal decision workflow for 6-Bromo-2-methoxypyrido[2,3-b]pyrazine.

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Bromo-6-methoxynaphthalene.
  • Tokyo Chemical Industry. (2025, October 29). Safety Data Sheet for 2-Bromo-6-methoxypyridine.
  • Tokyo Chemical Industry. (2025, March 12). Safety Data Sheet for 6-Bromo-2-hydroxypyridine.
  • NextSDS. (n.d.). 6-bromo-2,3-dimethoxypyridine — Chemical Substance Information. Retrieved from [Link].

  • Fisher Scientific. (2025, December 18). Safety Data Sheet for 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Fisher Scientific. (2024, February 2). Safety Data Sheet for 2-Bromo-6-methoxypyridine.
  • Kyoto University. (n.d.). Handbook of Chemical Substance Management and Waste Disposal. Retrieved from [Link].

  • Zoro. (2005, January 24). Safety Data Sheet for 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55252659, 6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15925990, 6-bromo-1H,2H,4H-pyrido(2,3-d)(1,3)oxazin-2-one. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 6-bromo-n2-(2-methoxyethyl)pyrazine-2,3-diamine. Retrieved from [Link].

  • European Chemicals Agency. (n.d.). Substance Information for 6-Bromo-2H-pyrido[3,2-B]{1,4]oxaazin-3(4H)-one. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67580, Pyrido(2,3-b)pyrazine. Retrieved from [Link].

  • Ministry of the Environment, Government of Japan. (2005). Ordinance for Enforcement of the Act on Confirmation, etc. of Release Amounts of Specific Chemical Substances in the Environment and Promotion of Improvements to the Management Thereof. Retrieved from [Link].

  • NextSDS. (n.d.). 7-BroMo-6-Methylpyrido[2,3-b]pyrazine — Chemical Substance Information. Retrieved from [Link].

  • The University of Tokyo. (n.d.). Guide for Chemical Substances and Laboratory Wastes. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66624097, 6H-pyrano[2,3-b]pyrazine. Retrieved from [Link].

  • FAOLEX. (1992). Waste Disposal (Chemical Waste) (General) Regulation. Retrieved from [Link].

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link].

  • Illinois General Assembly. (n.d.). Title 35: Environmental Protection, Subtitle G: Waste Disposal, Part 729: Landfills: Prohibited Hazardous Wastes. Retrieved from [Link].

  • European Chemicals Agency. (n.d.). Substance Information for 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one. Retrieved from [Link].

  • European Chemicals Agency. (n.d.). Substance Information for 2-Amino-3-bromo-6-chloropyrazine. Retrieved from [Link].

  • Wikipedia. (n.d.). 2-Isopropyl-3-methoxypyrazine. Retrieved from [Link].

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.